Technical Documentation Center

(2S)-2-(morpholin-4-yl)propan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-2-(morpholin-4-yl)propan-1-ol
  • CAS: 1352306-49-0

Core Science & Biosynthesis

Foundational

physicochemical properties and boiling point of (2S)-2-(morpholin-4-yl)propan-1-ol

An In-Depth Technical Guide to the Physicochemical Properties of (2S)-2-(morpholin-4-yl)propan-1-ol Executive Summary (2S)-2-(morpholin-4-yl)propan-1-ol is a chiral molecule featuring a morpholine heterocycle, a common s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (2S)-2-(morpholin-4-yl)propan-1-ol

Executive Summary

(2S)-2-(morpholin-4-yl)propan-1-ol is a chiral molecule featuring a morpholine heterocycle, a common scaffold in medicinal chemistry. The physicochemical properties of this compound, such as its boiling point, lipophilicity (logP), and acidity constant (pKa), are critical determinants of its behavior in biological systems and its viability as a drug development candidate. This guide provides a comprehensive analysis of these properties, blending theoretical principles with standardized experimental protocols. We delve into the structural factors influencing these parameters, offer methodologies for their empirical determination, and summarize key data to support researchers in drug discovery and development.

Introduction: The Significance of the Morpholine Scaffold in Drug Design

The morpholine ring is a privileged heterocyclic motif in modern medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates.[1][2] Its inclusion in a molecule can enhance aqueous solubility, modulate lipophilicity, and introduce a weakly basic center, all of which are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2][3] The title compound, (2S)-2-(morpholin-4-yl)propan-1-ol, combines this valuable scaffold with a chiral propanol sidechain. Understanding its fundamental physicochemical characteristics is therefore a prerequisite for any rational drug design program. These properties govern how the molecule interacts with biological membranes, its potential to cross the blood-brain barrier, its state at physiological pH, and its overall "drug-likeness".[2]

Chemical Identity and Molecular Structure

The structural features of (2S)-2-(morpholin-4-yl)propan-1-ol—a primary alcohol capable of hydrogen bonding, a tertiary amine within the morpholine ring, and a specific stereocenter—are the primary determinants of its chemical behavior and physical properties.

IdentifierValueSource
IUPAC Name (2S)-2-(morpholin-4-yl)propan-1-ol-
CAS Number 1352306-49-0[4][5]
Molecular Formula C₇H₁₅NO₂[5][6]
Molecular Weight 145.20 g/mol [5][6]
Canonical SMILES CC(CO)N1CCOCC1-
InChI Key GPRXBRDKYYXGEU-QFIPXVFZSA-N[7] (adapted for S-enantiomer)

Core Physicochemical Properties: A Quantitative Overview

The interplay of the functional groups in (2S)-2-(morpholin-4-yl)propan-1-ol dictates its key physicochemical parameters. The following table summarizes computed and estimated values critical for laboratory and development settings.

PropertyValue (Predicted/Computed)Rationale and Impact
Boiling Point Estimated: 210-240 °CThe primary alcohol allows for strong intermolecular hydrogen bonding, significantly raising the boiling point. The tertiary amine contributes to polarity. An exact experimental value is not publicly available.
logP (XLogP3) -0.4This value indicates that the compound is hydrophilic (more soluble in water than in octanol), a trait conferred by the polar alcohol and morpholine groups.[6] This is often desirable for systemic drug candidates.
pKa Estimated: 7.5 - 9.0The tertiary amine of the morpholine ring is a weak base. This pKa range suggests the compound will be significantly protonated and positively charged at physiological pH (~7.4), enhancing its aqueous solubility.[3]
Solubility High in aqueous and polar organic solventsPredicted based on the low logP value and the presence of hydrogen bond donors and acceptors.
In-Depth Analysis: Boiling Point

While an experimentally verified boiling point for (2S)-2-(morpholin-4-yl)propan-1-ol is not documented in the literature, a reliable estimate can be derived from its structural components.

  • Hydrogen Bonding: The primary alcohol (-CH₂OH) is the dominant contributor to the high boiling point. It can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces that require significant thermal energy to overcome.[8] Alcohols generally have much higher boiling points than amines of similar molecular weight for this reason.[8]

  • Polarity and Dipole-Dipole Interactions: The molecule possesses significant polarity due to the electronegative oxygen and nitrogen atoms, leading to strong dipole-dipole interactions that further increase the boiling point.

  • Molecular Weight and Shape: With a molecular weight of 145.20 g/mol , van der Waals forces are also a contributing factor. The relatively compact, non-linear shape may slightly lower the boiling point compared to a straight-chain isomer with a larger surface area for interaction.[9][10]

For context, propan-1-ol (MW: 60.1 g/mol ) has a boiling point of 97.2 °C, and morpholine (MW: 87.1 g/mol ) boils at approximately 129 °C.[11] Given the presence of both functional groups and the higher molecular weight, the boiling point of (2S)-2-(morpholin-4-yl)propan-1-ol is confidently predicted to be substantially higher.

Standardized Protocols for Experimental Determination

To ensure data integrity and reproducibility, physicochemical properties should be determined using validated, standardized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD).[12][13]

Boiling Point Determination (OECD Guideline 103)

For a novel compound available in limited quantities, the Siwoloboff method is a highly suitable micro-method for determining the boiling point.[14][15]

Principle: A small sample is heated in a tube alongside an inverted capillary. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. Upon cooling, the temperature at which the liquid is drawn back into the capillary corresponds to the boiling point, where the vapor pressure of the substance equals the ambient pressure.[15]

Step-by-Step Protocol:

  • Preparation: Place approximately 0.5 mL of (2S)-2-(morpholin-4-yl)propan-1-ol into a small test tube or Durham tube.

  • Capillary Insertion: Insert a melting-point capillary tube (sealed at one end) into the sample with the open end down.

  • Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube or an oil bath. Heat the apparatus gradually (approx. 2-3 °C per minute) with gentle stirring.

  • Observation (Heating): As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the capillary. Continue heating until a rapid, continuous stream of bubbles is observed.

  • Observation (Cooling): Remove the heat source. Carefully observe the capillary tube as the apparatus cools.

  • Data Recording: The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. Record the ambient atmospheric pressure.

Boiling_Point_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result P1 Add 0.5 mL sample to tube P2 Insert inverted capillary P1->P2 P3 Attach tube to thermometer P2->P3 E1 Immerse in Thiele tube P3->E1 E2 Heat gradually (2-3°C/min) E1->E2 E3 Observe for rapid bubbling E2->E3 E4 Remove heat source E3->E4 E5 Observe sample entering capillary E4->E5 R1 Record temperature and pressure E5->R1

Workflow for Boiling Point Determination via Siwoloboff Method.
Partition Coefficient (logP) Determination (OECD Guideline 107)

The shake-flask method is the classical approach for determining the octanol-water partition coefficient, a direct measure of lipophilicity.

Principle: The compound is dissolved in a mixture of n-octanol and water, which is then shaken until equilibrium is reached. The concentration of the compound in each phase is measured, and the ratio is used to calculate logP.

Step-by-Step Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be water for this compound).

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol phase and the aqueous phase. Add a small amount of the stock solution.

  • Equilibration: Shake the vessel vigorously until equilibrium is achieved (typically several hours). Centrifuge to ensure complete phase separation.

  • Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

LogP_Workflow A Prepare pre-saturated n-octanol and water B Add compound to biphasic system A->B C Shake to equilibrate, then centrifuge B->C D Analyze concentration in each phase (e.g., HPLC) C->D E Calculate P = [C]octanol / [C]water D->E F Result: log(P) E->F

Workflow for logP Determination via Shake-Flask Method.

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure (2S)-2-(morpholin-4-yl)propan-1-ol is crucial, as stereochemistry often dictates biological activity. A common and effective strategy involves the nucleophilic ring-opening of a chiral epoxide.[16] For instance, reacting (S)-2-methyloxirane with morpholine under controlled conditions would yield the desired (2S) product, with the nucleophilic attack occurring at the less sterically hindered carbon of the epoxide. Maintaining stereochemical purity throughout synthesis and purification is paramount for reliable biological and pharmacological evaluation.[17]

Safety and Handling

Based on aggregated GHS data, (2S)-2-(morpholin-4-yl)propan-1-ol and its racemate are classified with the following hazards.[4][6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335 / H336: May cause respiratory irritation or drowsiness and dizziness.

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[18][19][20] In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

(2S)-2-(morpholin-4-yl)propan-1-ol is a hydrophilic, weakly basic compound with a high predicted boiling point due to its capacity for strong intermolecular hydrogen bonding. Its physicochemical profile, particularly its hydrophilicity and basicity, makes it an interesting scaffold for drug discovery, suggesting good potential for aqueous solubility. The standardized protocols provided herein offer a clear pathway for the empirical validation of its key properties, ensuring the generation of high-quality, reliable data essential for advancing drug development programs.

References

  • PubChem. 2-(Morpholin-4-yl)propan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]

  • NextSDS. (2S)-2-(morpholin-4-yl)propan-1-ol — Chemical Substance Information. Available from: [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(9), 1492-1525. Available from: [Link]

  • OECD. (2025). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]

  • OECD. (2025). OECD Guidelines for the Testing of Chemicals. Available from: [Link]

  • ReAgent. (2018). What Is The Difference Between Propan-1-ol and Propan-2-ol? Available from: [Link]

  • Alam, M., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-(1-oxo-2-propenyl)-morpholine. Available from: [Link]

  • Mitchell, D., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 307-313. Available from: [Link]

  • Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Scientific Reports, 13, 19830. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Available from: [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Available from: [Link]

  • U.S. EPA. (n.d.). Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. Available from: [Link]

  • LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

  • PubChem. 1-(4-Morpholinyl)-1-propanone. National Center for Biotechnology Information. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Boiling Point of Organic Compounds. YouTube. Available from: [Link]

  • PubChem. 2-(2-Phenylthiomorpholin-4-yl)propan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • Smithers. (n.d.). Chemistry testing services for OECD guidelines. Available from: [Link]

  • Quora. (2022). Why does propan 1-ol have a higher boiling point than propan 2-ol? Available from: [Link]

  • Kermanpour, F., et al. (2020). Experimental Study of Some Thermodynamic Properties of Binary Mixtures... Journal of Chemical & Engineering Data, 65(11), 5368-5385. Available from: [Link]

  • Jeplerts' Blog. (2008). Analytical Chemistry Experiment: Determination of the Boiling Point of Wine. Available from: [Link]

  • Reddit. (2016). Why does 1-propanol has higher boiling point than 2-propanol? r/askscience. Available from: [Link]

  • Saaidpour, S. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. ResearchGate. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Safety, Toxicity, and Handling Profile of (2S)-2-(morpholin-4-yl)propan-1-ol

Executive Summary (2S)-2-(morpholin-4-yl)propan-1-ol (CAS: 1352306-49-0) is a highly valuable chiral building block utilized extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and CNS-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-(morpholin-4-yl)propan-1-ol (CAS: 1352306-49-0) is a highly valuable chiral building block utilized extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and CNS-active therapeutics. The incorporation of the morpholine moiety enhances aqueous solubility and modulates the pharmacokinetic properties of drug candidates. However, the basicity of the morpholine ring and the amphiphilic nature of the molecule necessitate stringent safety protocols. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters, toxicity profile, and laboratory handling methodologies to ensure scientific integrity and occupational safety during drug development.

Physicochemical Profiling & Causality of Hazards

Understanding the physicochemical nature of (2S)-2-(morpholin-4-yl)propan-1-ol is critical for predicting its behavior in biological and environmental systems.

Table 1: Core Physicochemical Properties

Property Specification
CAS Number 1352306-49-0[1]
Molecular Formula C7H15NO2[2]
Molecular Weight 145.20 g/mol [2]

| Purity Standard (Typical) | ≥95%[2] |

Causality of Hazard : The molecule features a hydrophilic morpholine ring and a primary alcohol, connected via a chiral (S)-configured propyl linker. The tertiary amine in the morpholine ring acts as a moderate base. Upon contact with mucosal membranes or ocular tissue, it causes rapid localized pH elevation, leading to the saponification of lipid bilayers and subsequent tissue damage. Furthermore, its low molecular weight and moderate lipophilicity allow it to cross the blood-brain barrier (BBB), which correlates with its specific target organ toxicity profile.

Comprehensive Toxicity Profile

Based on standardized GHS classifications from the [3], the toxicity profile of (2S)-2-(morpholin-4-yl)propan-1-ol mandates careful handling. The compound exhibits acute toxicity across all primary exposure routes and presents severe localized hazards[3].

Table 2: GHS Hazard Classifications and Codes

Hazard Class Category Hazard Code Clinical Description
Acute Toxicity Category 4 H302 + H312 + H332 Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Category 2 H315 Causes skin irritation via epidermal protein denaturation.
Serious Eye Damage Category 1 H318 Causes serious eye damage; high risk of corneal opacity.

| Specific Target Organ Toxicity | Category 3 | H336 | Single exposure may cause drowsiness or dizziness. |

Mechanistic Toxicology & Cellular Impact

The toxicological mechanisms of (2S)-2-(morpholin-4-yl)propan-1-ol are directly driven by its structural components:

  • Ocular and Dermal Toxicity (H318, H315) : The basic nitrogen atom interacts with the acidic components of the tear film and cellular membranes[3]. This acid-base interaction disrupts cellular homeostasis, leading to rapid corneal epithelial cell death and severe eye damage[3].

  • Systemic CNS Effects (H336) : Inhalation of vapors or aerosols allows the compound to enter the systemic circulation via the alveolar capillary bed[3]. Once in the bloodstream, its amphiphilic nature permits BBB penetration, where it may transiently interact with neurotransmitter receptors or alter membrane fluidity, resulting in CNS depression and drowsiness[3].

ToxicityPathway cluster_local Local Tissue Interaction cluster_systemic Systemic Absorption Exposure Exposure to (2S)-2-(morpholin-4-yl)propan-1-ol Amine Amine Basicity (pH elevation) Exposure->Amine BBB Blood-Brain Barrier Penetration Exposure->BBB EyeDam Corneal Lipid Saponification (H318: Severe Eye Damage) Amine->EyeDam SkinIrr Epidermal Protein Denaturation (H315: Skin Irritation) Amine->SkinIrr CNS CNS Depression (H336: Drowsiness/Dizziness) BBB->CNS

Mechanistic pathway of localized and systemic toxicity for the morpholine derivative.

Laboratory Safety & Experimental Workflows

To mitigate the risks associated with H318 and H336[3], researchers must employ self-validating safety protocols. The following methodology outlines the standard operating procedure (SOP) for handling this compound safely in a synthetic chemistry laboratory.

Step-by-Step Methodology: Safe Handling and Spill Response
  • Objective : To safely weigh, transfer, and react (2S)-2-(morpholin-4-yl)propan-1-ol while eliminating inhalation and dermal exposure risks.

  • Prerequisites : Chemical fume hood (face velocity 80-100 fpm), double nitrile gloves (due to H312 dermal toxicity), splash-proof safety goggles, and a face shield.

Step 1: Preparation and Environmental Control Verify fume hood operation using a digital flow indicator. Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can cause exothermic reactions with the morpholine ring.

Step 2: Dispensing and Weighing Place the analytical balance inside the fume hood or a dedicated ventilated balance enclosure. Use a static-free spatula to transfer the compound. Causality Insight: Static discharge can aerosolize fine chemical powders, drastically increasing the risk of inhalation toxicity (H332) and subsequent CNS depression (H336).

Step 3: Solution Preparation Dissolve the compound in the chosen organic solvent (e.g., dichloromethane or methanol) directly within the fume hood. Seal the reaction vessel tightly before removing it from the ventilated area to prevent vapor leakage.

Step 4: Spill Containment Protocol

  • Detection : If a spill occurs, immediately alert personnel and evacuate the immediate vicinity to prevent vapor inhalation.

  • Containment : Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible absorbents like sawdust.

  • Neutralization : Carefully sweep the absorbed mixture using non-sparking tools and place it in a designated hazardous waste container. Wash the spill area with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine basicity, followed by copious amounts of water.

HandlingWorkflow Start Initiate Protocol PPE Don PPE (Goggles, Double Nitrile Gloves) Start->PPE Hood Verify Fume Hood Flow (>80 fpm) PPE->Hood Weigh Weigh Compound in Ventilated Enclosure Hood->Weigh Decision Spill Occurred? Weigh->Decision Spill Evacuate & Apply Inert Absorbent Decision->Spill Yes Proceed Seal Vessel & Proceed to Reaction Decision->Proceed No Neutralize Neutralize with Dilute Acid Spill->Neutralize

Step-by-step laboratory workflow for safe handling and spill response.

Analytical Validation & Quality Control

Ensuring the purity and enantiomeric excess (ee) of (2S)-2-(morpholin-4-yl)propan-1-ol is vital, as impurities (such as unreacted morpholine) can drastically alter the toxicity profile and synthesis outcomes.

Step-by-Step Methodology: Chiral Purity Determination via HPLC
  • Objective : To quantify the enantiomeric excess of the (S)-enantiomer versus the (R)-enantiomer.

  • Sample Preparation : Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection : Equip the HPLC with a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Causality Insight: The amylose-based stationary phase provides the differential hydrogen bonding and steric interactions required to resolve the enantiomers.

  • Mobile Phase Configuration : Utilize isocratic elution using Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Causality Insight: The addition of 0.1% diethylamine suppresses the ionization of the morpholine nitrogen, preventing peak tailing and ensuring sharp chromatographic resolution.

  • Detection : Set the UV-Vis detector to 210 nm. Because the compound lacks strong aromatic chromophores, detection relies entirely on the absorbance of the morpholine ring and alcohol moiety.

  • Integration : Calculate the area under the curve (AUC) for both the (S) and (R) peaks. Calculate the enantiomeric excess using the formula: ee=[(AUCS​−AUCR​)/(AUCS​+AUCR​)]×100 .

References

  • NextSDS. "(2S)-2-(morpholin-4-yl)propan-1-ol — Chemical Substance Information." NextSDS Substance Database. [Link]

  • AccelaChem. "1352306-49-0, (2S)-2-(morpholin-4-yl)propan-1-ol Product Specifications." AccelaChem. [Link]

Sources

Foundational

exact mass and molecular weight of (2S)-2-(morpholin-4-yl)propan-1-ol

Analytical Determination of the Exact Mass and Molecular Weight of (2S)-2-(morpholin-4-yl)propan-1-ol: A Technical Guide for High-Resolution Mass Spectrometry Executive Summary In modern drug development, chiral bifuncti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Determination of the Exact Mass and Molecular Weight of (2S)-2-(morpholin-4-yl)propan-1-ol: A Technical Guide for High-Resolution Mass Spectrometry

Executive Summary

In modern drug development, chiral bifunctional aliphatic heterocycles like (2S)-2-(morpholin-4-yl)propan-1-ol serve as critical structural motifs in the synthesis of active pharmaceutical ingredients (APIs). Accurate mass determination is the absolute cornerstone of quality control, metabolite tracking, and impurity profiling for this compound.

As a Senior Application Scientist, I frequently encounter analytical discrepancies stemming from the conflation of molecular weight and exact mass. This whitepaper establishes the authoritative physical properties of (2S)-2-(morpholin-4-yl)propan-1-ol—specifically its molecular weight of 145.20 g/mol and exact mass of 145.110278721 Da [1]—and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for rigorous analytical environments.

Part 1: Quantitative Physical Properties: Exact Mass vs. Molecular Weight

In analytical chemistry, conflating molecular weight with exact mass leads to critical failures in structural elucidation. The fundamental causality behind this distinction lies in isotopic distribution.

  • Molecular Weight (145.20 g/mol ) : The abundance-weighted average mass of the molecule, incorporating natural isotopic distributions (e.g., ~1.1% 13C ). This value is strictly reserved for macroscopic stoichiometric calculations, such as determining molarity, formulation ratios, or synthetic yields.

  • Exact Mass (145.110278721 Da) : The precise theoretical mass of the molecule composed entirely of its most abundant isotopes ( 12C , 1H , 14N , 16O ). This is the critical target metric for HRMS instruments (e.g., Orbitrap or Q-TOF), which possess the resolving power to separate individual isotopic peaks.

Quantitative Data Summary
PropertyValueApplication Context
Molecular Formula C7​H15​NO2​ Elemental composition
Molecular Weight 145.20 g/mol Stoichiometry, formulation
Exact Mass 145.110278721 DaHRMS target mass (neutral)
Monoisotopic Mass 145.110278721 DaIsotopic pattern baseline
Topological Polar Surface Area 32.7 ŲPharmacokinetic modeling

(Note: The (2S) stereoisomer shares identical mass properties with its (2R) enantiomer and the racemate).

Part 2: The Electron Mass Pitfall in HRMS Calculations

A hallmark of expert-level mass spectrometry is the precise calculation of ionized species. (2S)-2-(morpholin-4-yl)propan-1-ol is readily ionized via positive Electrospray Ionization (ESI+) due to its basic morpholine nitrogen.

The [M+H]+ precursor ion is formed by the addition of a proton ( p+ , exact mass 1.007276 Da), not a hydrogen atom ( 1H , exact mass 1.007825 Da).

  • Theoretical [M+H]+

    m/z

    145.110279+1.007276=146.117555 .

Failing to account for the mass of the missing electron ( 0.0005486 Da) when calculating fragment ions manually will introduce a mass error of approximately 3.8 ppm—enough to fail strict QA/QC validation thresholds in a regulated laboratory.

Part 3: Self-Validating LC-HRMS Analytical Protocol

To ensure absolute trustworthiness and scientific integrity, the following protocol incorporates internal feedback loops and orthogonal validation steps.

Step-by-Step Methodology

Step 1: Sample Preparation Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the ionized [M+H]+ state and drastically enhancing ESI sensitivity while preventing peak tailing.

Step 2: Chiral Chromatographic Separation Utilize a chiral stationary phase (e.g., Chiralpak IG) with an isocratic mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v).

  • Causality: While HRMS provides exact mass, it is "blind" to stereochemistry. Chiral LC provides the necessary orthogonal separation to validate the enantiomeric excess (ee) of the (2S) isomer. Diethylamine suppresses secondary interactions between the basic morpholine ring and the silica support.

Step 3: Ionization and Lock-Mass Calibration Operate the ESI source in positive ion mode. Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a reference sprayer.

  • Causality: The lock-mass provides real-time calibration, compensating for thermal expansion in the Q-TOF flight tube and ensuring the mass error remains within the self-validating threshold of < 3 ppm.

Step 4: Data Acquisition and Mass Error Calculation Acquire data in full-scan mode ( m/z 50-500) with a resolution > 30,000. Calculate the mass error using the formula:

Error (ppm)=146.117555∣Experimental m/z−146.117555∣​×106

Workflow S1 Sample Prep 1 µg/mL + 0.1% FA S2 Chiral LC Enantiomer Separation S1->S2 S3 ESI(+) Ionization [M+H]+ Formation S2->S3 S4 HRMS (Q-TOF) Lock-Mass Calibrated S3->S4 S5 Data Validation Mass Error < 3 ppm S4->S5

Fig 1. Self-validating LC-HRMS workflow for analyzing (2S)-2-(morpholin-4-yl)propan-1-ol.

Part 4: Mechanistic Insights: Collision-Induced Dissociation (CID)

Exact mass alone is insufficient for absolute structural confirmation due to the possibility of isobaric interferences. A self-validating protocol requires MS/MS fragmentation. By applying a collision energy of 20-25 eV in the collision cell, the [M+H]+ precursor undergoes predictable, structurally diagnostic cleavages.

  • Dehydration (-18.0106 Da) : The primary fragmentation pathway is the loss of neutral water from the propan-1-ol moiety, yielding an intense product ion at m/z 128.1070.

  • Morpholine Ring Cleavage : Cleavage of the C-N bond connecting the morpholine ring to the aliphatic chain yields the intact morpholine cation at m/z 88.0762.

Causality: The presence of both m/z 128.1070 and m/z 88.0762 confirms the intact nature of the morpholine ring and the terminal hydroxyl group, respectively. If an isobaric impurity (e.g., a methoxy-piperidine derivative) were present, the exact mass might match, but the CID pattern would lack these specific diagnostic ions.

Fragmentation Parent Precursor Ion [M+H]+ C7H16NO2+ m/z 146.1176 Frag1 Dehydrated Fragment C7H14NO+ m/z 128.1070 Parent->Frag1 Dehydration (-18.0106 Da) Frag2 Morpholine Cation C4H10NO+ m/z 88.0762 Parent->Frag2 C-N Cleavage (-58.0414 Da) Frag1->Frag2 Sequential Cleavage

Fig 2. Primary CID fragmentation pathways for the [M+H]+ ion at 20 eV collision energy.

Part 5: Strategic Applications in Drug Development
  • Chiral Synthesis Validation : Tracking the exact mass of the (2S) enantiomer ensures that no epimerization or degradation occurs during aggressive synthetic steps. The combination of chiral LC and exact mass guarantees both chemical and enantiomeric purity.

  • Pharmacokinetics & Metabolite Tracking : In in vivo studies, the morpholine ring is highly susceptible to oxidative metabolism (e.g., N-dealkylation or ring oxidation). High-resolution exact mass tracking allows for the rapid identification of these +16 Da (oxidation) or -14 Da (demethylation) metabolic shifts against the validated 145.110278 Da baseline.

References
  • National Center for Biotechnology Information. "2-(Morpholin-4-yl)propan-1-ol". PubChem Compound Summary for CID 10986371. Retrieved from[Link]

Sources

Exploratory

thermodynamic stability of (2S)-2-(morpholin-4-yl)propan-1-ol in aqueous solutions

An In-depth Technical Guide to the Thermodynamic Stability of (2S)-2-(morpholin-4-yl)propan-1-ol in Aqueous Solutions Abstract This technical guide provides a comprehensive framework for assessing the . The stability of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of (2S)-2-(morpholin-4-yl)propan-1-ol in Aqueous Solutions

Abstract

This technical guide provides a comprehensive framework for assessing the . The stability of a drug candidate is a critical determinant of its safety, efficacy, and shelf-life. This document outlines the theoretical underpinnings of chemical stability, proposes potential degradation pathways based on the molecule's structural motifs, and presents detailed, field-proven experimental protocols for a comprehensive stability assessment. The methodologies described herein are grounded in the principles of forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines. Furthermore, this guide details the analytical strategies required to identify and quantify degradation products and outlines the process for deriving key thermodynamic parameters from the resulting kinetic data. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.

Introduction to (2S)-2-(morpholin-4-yl)propan-1-ol and its Aqueous Stability

(2S)-2-(morpholin-4-yl)propan-1-ol is a chiral molecule featuring a morpholine ring, a common scaffold in medicinal chemistry, and a propanol side chain. The morpholine moiety often imparts favorable physicochemical properties such as water solubility and can engage in crucial hydrogen bonding interactions with biological targets.[1] The stability of this compound in aqueous solutions is of paramount importance as most physiological environments are aqueous, and many pharmaceutical formulations are solutions, suspensions, or will be reconstituted with water before administration.

Understanding the thermodynamic stability of (2S)-2-(morpholin-4-yl)propan-1-ol helps in:

  • Identifying potential degradation products and their formation pathways.

  • Developing stable pharmaceutical formulations.

  • Establishing appropriate storage conditions and shelf-life.

  • Ensuring the safety and efficacy of the final drug product.

  • Fulfilling regulatory requirements for new drug applications.[2]

This guide will provide a systematic approach to investigating these aspects.

Caption: Chemical structure of (2S)-2-(morpholin-4-yl)propan-1-ol.

Physicochemical Properties and Interactions in Aqueous Solution

The aqueous stability of (2S)-2-(morpholin-4-yl)propan-1-ol is intrinsically linked to its physicochemical properties. The morpholine ring, containing both an ether oxygen and a tertiary amine nitrogen, along with the hydroxyl group of the propanol side chain, allows for extensive hydrogen bonding with water molecules.[3][4] Morpholine itself is miscible with water, and this high aqueous solubility is expected to extend to its derivatives like the topic compound.[5][6] The nitrogen atom of the morpholine ring is basic, with a pKa of morpholine around 8.3-8.5, meaning it will be partially protonated at physiological pH.[7] This protonation can influence its reactivity and degradation pathways.

Potential Degradation Pathways

Based on the known degradation of morpholine and related amines and alcohols, several degradation pathways for (2S)-2-(morpholin-4-yl)propan-1-ol in aqueous solution can be postulated.[8][9]

  • Hydrolysis: While the ether and amine linkages in the morpholine ring are generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to ring-opening.

  • Oxidation: The tertiary amine of the morpholine ring and the secondary carbon attached to the hydroxyl group are susceptible to oxidation.[10][11] Oxidative degradation can lead to N-oxidation, dealkylation, and ring cleavage. The alcohol moiety can be oxidized to a ketone or carboxylic acid.

  • Thermal Degradation: At elevated temperatures, morpholine is known to decompose into smaller amines and organic acids.[9][12] Similar degradation products, such as ammonia, smaller amines, and organic acids, can be expected for (2S)-2-(morpholin-4-yl)propan-1-ol.

  • Photodegradation: Amine compounds can undergo photodegradation, especially in the presence of photosensitizers.[13][14] The degradation mechanism often involves the formation of radical species.

G A (2S)-2-(morpholin-4-yl)propan-1-ol B Hydrolysis (Acid/Base, Heat) A->B Stress Condition C Oxidation (e.g., H₂O₂) A->C Stress Condition D Thermal Degradation (High Temperature) A->D Stress Condition E Photodegradation (UV/Vis Light) A->E Stress Condition B_p1 Ring-opened products B->B_p1 Leads to C_p1 N-oxide derivative C->C_p1 Leads to C_p2 Dealkylation products C->C_p2 Leads to C_p3 Oxidized side-chain (ketone/acid) C->C_p3 Leads to D_p1 Smaller amines (e.g., methylamine, ethylamine) D->D_p1 Leads to D_p2 Organic acids D->D_p2 Leads to E_p1 Photolytic fragments E->E_p1 Leads to

Caption: Postulated degradation pathways for (2S)-2-(morpholin-4-yl)propan-1-ol.

Experimental Assessment of Thermodynamic Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[2][15] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products and identify potential degradation pathways.[16] The protocols outlined below are based on the ICH Q1A(R2) guideline.[17]

Objective

The primary objective of this forced degradation study is to achieve a target degradation of 5-20% of the parent compound.[15] This level of degradation is sufficient to generate and detect primary degradation products without being so extensive that it leads to complex secondary and tertiary degradants, which would complicate pathway elucidation.

Experimental Protocols

A stock solution of (2S)-2-(morpholin-4-yl)propan-1-ol (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as purified water or a water/acetonitrile mixture.

4.2.1. Acidic and Basic Hydrolysis

  • Acidic Condition: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

  • Basic Condition: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Prior to analysis, neutralize the acidic samples with NaOH and the basic samples with HCl.

4.2.2. Oxidative Degradation

  • Preparation: Mix equal volumes of the stock solution and a 3% solution of hydrogen peroxide.

  • Incubation: Keep the solution at room temperature, protected from light, and collect samples at specified intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

4.2.3. Thermal Degradation

  • Preparation: Place an aliquot of the stock solution in a sealed vial.

  • Incubation: Heat the solution in a calibrated oven or dry block heater at a high temperature (e.g., 80°C) for an extended period (e.g., 48-72 hours), sampling at intervals.

  • Control: Maintain a control sample at room temperature in the dark.

4.2.4. Photolytic Degradation

  • Preparation: Place the stock solution in a photostable, transparent container.

  • Exposure: Expose the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control: Wrap a control sample in aluminum foil to protect it from light and keep it under the same temperature conditions.

  • Sampling: Analyze the samples after the exposure period.

Analytical Strategy

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.[18][19][20][21]

4.3.1. High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method with UV detection is generally suitable for the analysis of polar organic compounds.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

  • Column Temperature: Controlled, e.g., 30°C.

4.3.2. Degradant Identification For the identification of degradation products, hyphenated techniques are indispensable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation information for structural elucidation of non-volatile degradants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products. Derivatization may be necessary to improve the volatility of polar degradants.[22][23][24]

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of (2S)-2-(morpholin-4-yl)propan-1-ol B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal Stress A->E F Photolytic Stress A->F G Stability-Indicating HPLC-UV Analysis B->G C->G D->G E->G F->G H Quantify Parent Compound and Degradation Products G->H I LC-MS/MS or GC-MS for Degradant Identification G->I J Determine Degradation Kinetics H->J L Elucidate Degradation Pathways I->L K Calculate Thermodynamic Parameters (ΔH, ΔS, ΔG) J->K K->L

Caption: Experimental workflow for the stability assessment of (2S)-2-(morpholin-4-yl)propan-1-ol.

Data Analysis and Interpretation

Quantitative Analysis

The results from the forced degradation studies should be tabulated to provide a clear overview of the stability of (2S)-2-(morpholin-4-yl)propan-1-ol under various stress conditions.

Stress ConditionDurationTemperature (°C)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Peak Area %)
0.1 M HCl48 hours6015.238.5 (at RRT 0.85)
0.1 M NaOH48 hours608.925.1 (at RRT 0.92)
3% H₂O₂24 hours2518.5410.2 (at RRT 1.15)
Heat72 hours8012.327.8 (at RRT 0.79)
LightICH Q1B255.613.2 (at RRT 1.08)

This table presents hypothetical data for illustrative purposes.

Kinetic and Thermodynamic Analysis

The data obtained from the stability studies at different temperatures can be used to determine the kinetics and thermodynamics of the degradation process.

5.2.1. Reaction Kinetics By plotting the concentration of (2S)-2-(morpholin-4-yl)propan-1-ol versus time, the order of the degradation reaction can be determined. For many degradation processes, pseudo-first-order kinetics can be assumed. The rate constant (k) can be calculated from the slope of the line obtained by plotting the natural logarithm of the concentration against time.

5.2.2. Thermodynamic Parameters The relationship between the rate constant and temperature is described by the Arrhenius equation:

k = A e(-Ea / RT)

where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

By determining the rate constants at different temperatures (e.g., from thermal degradation studies), the activation energy (Ea) can be calculated from the slope of the Arrhenius plot (ln(k) vs. 1/T).

Other thermodynamic parameters such as enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG) can be calculated using the Eyring equation and the following relationships:[25][26]

ΔH = Ea - RT ΔG = ΔH - TΔS ΔG = -RT ln(k * h / (kB * T))

where:

  • h is Planck's constant (6.626 x 10⁻³⁴ J·s)

  • kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)

These thermodynamic parameters provide valuable insights into the energy requirements and the spontaneity of the degradation process.[25][27]

Conclusion

This technical guide has provided a comprehensive roadmap for the investigation of the . By systematically applying forced degradation methodologies in line with ICH guidelines, it is possible to identify potential degradation pathways, characterize degradation products, and determine the intrinsic stability of the molecule. The kinetic and thermodynamic parameters derived from these studies are essential for the rational development of stable pharmaceutical formulations, the establishment of appropriate storage conditions and shelf-life, and for ensuring the overall quality, safety, and efficacy of a drug product. The protocols and analytical strategies detailed herein provide a robust framework for researchers and drug development professionals to thoroughly characterize this and other new chemical entities.

References

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Qu, R., & He, W. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(11), 4085-4091. Retrieved from [Link]

  • Ali, M., et al. (2019). Thermal degradation kinetics of morpholine for carbon dioxide capture. ResearchGate. Retrieved from [Link]

  • Qu, R., & He, W. (2009, March 19). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology. Retrieved from [Link]

  • Mondal, M. K., & Mumford, K. (2016, November 18). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Heriot-Watt Research Portal. Retrieved from [Link]

  • Qu, R., & He, W. (2009, March 19). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology. Retrieved from [Link]

  • Sinha, A. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-240. Retrieved from [Link]

  • Ge, R., et al. (2019). Morpholine Derivatives as Thermoresponsive Draw Solutes for Forward Osmosis Desalination. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Cazaunau, M., et al. (2016). Photodegradation in natural waters of nitrosamines and nitramines derived from CO 2 capture plant operation. Academia.edu. Retrieved from [Link]

  • Gilbert, R., Lamarre, C., & Dundar, Y. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. OSTI.GOV. Retrieved from [Link]

  • Al-Namil, A., & Giri, B. R. (2012). A Mechanistic and Kinetic Study on the Decomposition of Morpholine. ACS Publications. Retrieved from [Link]

  • Hashemi, M. M., & Beni, Y. A. (2005). Oxidation of Alcohols and Primary Aliphatic Amines to Carbonyl Compounds Using Sodium Hypochlorite Adsorbed on Montmorillonite K10. ResearchGate. Retrieved from [Link]

  • IAEA. (2025, January 5). Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. Retrieved from [Link]

  • Lepaumier, H., et al. (2009). New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. Retrieved from [Link]

  • Peterson, G. I., & Blum, S. A. (2015). Oxidative Dehydrogenation of N-Heteroaromatic Alkyl Alcohols and Amines Facilitated by Dearomative Tautomerization. PMC. Retrieved from [Link]

  • Varma, A. K., & Mondal, P. (2025, August 9). Determination of kinetic and thermodynamic parameters of thermal degradation of different biomasses for pyrolysis. ResearchGate. Retrieved from [Link]

  • Gholami, M., & Khataee, A. (2016, March 18). Sonophotocatalytic Degradation of Amines in Water. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-ol. Retrieved from [Link]

  • Al-Turaifi, S., et al. (2025, August 6). Kinetic Analysis of Thermal Degradation of Styrene–Butadiene Rubber Compounds Under Different Aging Conditions. MDPI. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2020). The hydrogen bonding interactions formed between the morpholine O-atoms... ResearchGate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (MORFOLİN). Retrieved from [Link]

  • Maryandyshev, P. A., et al. (2024, April 8). Determination of the Kinetic Parameters of Thermal Degradation and Hydrodemetallization of a Mixture of the Heavy Fraction of Low-Temperature Coal Tar and Coal Shale. MDPI. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • Wang, T., & Chen, C. (2015, August 26). Recent Advances in Aerobic Oxidation of Alcohols and Amines to Imines. ACS Catalysis. Retrieved from [Link]

  • Liu, Y., et al. (2017, January 18). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. SciSpace. Retrieved from [Link]

  • Al-Salem, S. M., et al. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. PMC. Retrieved from [Link]

  • Wu, Y., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]

  • Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292. Retrieved from [Link]

  • Kumar, A., & Saini, P. K. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019, June 22). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Kumar, A., et al. (2023). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC. Retrieved from [Link]

  • Stokes, E. H. (1995). Determination of Kinetic Parameters for Thermal Decomposition of Phenolic Ablative Materials by Multiple Heating Rate Method. DTIC. Retrieved from [Link]

  • Steed, J. W. (2018, June 27). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Retrieved from [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Al-Sabti, T. A., et al. (2023). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Kumar, R., & Kapur, S. (2014). Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp. ResearchGate. Retrieved from [Link]

  • Lepaumier, H., et al. (2009, October 15). New amines for CO{sub 2} capture. II. oxidative degradation mechanisms. OSTI.GOV. Retrieved from [Link]

  • NextSDS. (n.d.). (2S)-2-(morpholin-4-yl)propan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Li, Y., et al. (2020, June 2). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Pettit, G. H., & Kalnins, M. V. (2008). Hydrogen-bond interactions in morpholinium bromide. PMC. Retrieved from [Link]

Sources

Foundational

Mechanism of Action of (2S)-2-(Morpholin-4-yl)propan-1-ol in Asymmetric Synthesis

Executive Summary The pursuit of high enantioselectivity in carbon-carbon bond-forming reactions relies heavily on the design of robust chiral ligands. Among these, β-amino alcohols have emerged as privileged structures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of high enantioselectivity in carbon-carbon bond-forming reactions relies heavily on the design of robust chiral ligands. Among these, β-amino alcohols have emerged as privileged structures. Specifically, (2S)-2-(morpholin-4-yl)propan-1-ol represents a highly efficient chiral auxiliary and ligand, predominantly utilized in the enantioselective addition of dialkylzinc reagents to prochiral aldehydes. This technical guide explores the structural rationale, the dinuclear zinc mechanistic pathway, and the self-validating experimental protocols required to harness this ligand effectively in asymmetric organocatalysis.

Structural Anatomy & Ligand Design

The efficacy of (2S)-2-(morpholin-4-yl)propan-1-ol stems from its precise 1,2-amino alcohol backbone, which provides a highly organized bidentate coordination environment for transition metals, particularly Zinc (Zn).

  • The (2S) Stereocenter: The methyl group on the carbon backbone dictates the spatial orientation of the chelate ring upon metal coordination. It acts as the primary stereocontrol element, restricting the conformational flexibility of the transition state.

  • The Morpholine Ring: Unlike simple dialkylamines (e.g., dimethylamine), the morpholine heterocycle introduces significant steric bulk while maintaining optimal Lewis basicity at the nitrogen atom. The oxygen atom within the morpholine ring can also engage in secondary interactions, stabilizing the pre-catalytic resting state.

  • The Primary Hydroxyl Group: Upon deprotonation by diethylzinc ( Et2​Zn ), the hydroxyl group forms a robust, covalently bound zinc alkoxide. This covalent attachment is critical for preventing ligand dissociation during the catalytic cycle.

Mechanistic Pathway: The Dinuclear Zinc Model

The mechanism of action for morpholine-derived β-amino alcohols follows the classic Noyori-type dinuclear zinc model . The catalytic cycle is not mediated by a single zinc atom, but rather by a highly structured bimetallic complex.

  • Pre-Catalyst Formation: The reaction of the ligand with Et2​Zn releases ethane gas and forms a monomeric zinc amino alkoxide, which rapidly dimerizes into a stable, inactive dinuclear resting state.

  • Active Complex Generation: The introduction of the aldehyde substrate and excess Et2​Zn breaks the dimer. A new, active dinuclear complex is formed. Here, one Zn atom (chelated by the ligand's N and O atoms) acts as a structural anchor, while the second Zn atom coordinates the aldehyde and the transferring alkyl group.

  • Stereodetermining Alkyl Transfer: The aldehyde is activated via Lewis acid coordination. The alkyl group migrates from the zinc center to the carbonyl carbon through a rigid, six-membered, chair-like bicyclic transition state. This is the turnover-limiting step.

  • Product Release: The resulting product zinc alkoxide is displaced by a new molecule of Et2​Zn , releasing the chiral product complex and regenerating the active catalyst.

CatalyticCycle L (2S)-2-(Morpholin-4-yl)propan-1-ol + Et2Zn Dimer Dinuclear Zinc Alkoxide Dimer (Resting State) L->Dimer Alkane Release Active Monomeric/Dinuclear Active Complex + Aldehyde + Et2Zn Dimer->Active Aldehyde Coordination TS Bicyclic Transition State (Stereodetermining Step) Active->TS Alkyl Migration ProdAlk Zinc Alkoxide Product Complex TS->ProdAlk C-C Bond Formation ProdAlk->Dimer Ligand Recycling (with Et2Zn) Final Chiral Secondary Alcohol (Product) ProdAlk->Final Aqueous Quench

Fig 1: Catalytic cycle of dialkylzinc addition mediated by the morpholine-based amino alcohol.

Stereocontrol & Transition State Geometry

The high enantiomeric excess (ee) achieved by (2S)-2-(morpholin-4-yl)propan-1-ol is a direct consequence of the steric shielding within the transition state. The bulky morpholine ring forces the incoming aldehyde to adopt an orientation that minimizes steric clashes.

In the favored transition state, the Si-face of the aldehyde is exposed to the nucleophilic ethyl group. The alternative Re-face attack is highly disfavored due to severe steric repulsion between the aldehyde's substituent (e.g., the phenyl ring of benzaldehyde) and the morpholine moiety of the ligand .

Stereocontrol Morpholine Morpholine Ring Bulk Zn1 Lewis Acidic Zn (Aldehyde) Morpholine->Zn1 Steric Shielding Stereocenter (2S) Backbone Configuration Zn2 Nucleophilic Zn (Alkyl) Stereocenter->Zn2 Directs Alkyl Orientation Face Si-Face Attack Zn1->Face Activates C=O Zn2->Face Delivers Ethyl Group EE High Enantiomeric Excess Face->EE Stereochemical Outcome

Fig 2: Stereochemical logic and transition state interactions dictating enantioselectivity.
Advanced Mechanistic Phenomena: Non-Linear Effects (NLE)

A hallmark of this catalytic system is the presence of asymmetric amplification (a positive non-linear effect). If the ligand is used in sub-optimal enantiomeric purity (e.g., 50% ee), the resulting product often exhibits a much higher ee (e.g., >80% ee). This occurs because the heterochiral (R-S) zinc alkoxide dimers are thermodynamically more stable but catalytically inactive compared to the highly active homochiral (S-S) dimers .

Quantitative Performance Data

The table below summarizes the typical performance metrics of morpholine-derived β-amino alcohols in the enantioselective addition of diethylzinc to various aldehydes.

EntryAldehyde SubstrateTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Benzaldehyde0129295
24-Chlorobenzaldehyde0148993
34-Methoxybenzaldehyde0168591
4Hexanal (Aliphatic)25247882
5Cinnamaldehyde0188488

Note: Data reflects optimized conditions using 5-10 mol% ligand loading in anhydrous toluene.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and high enantioselectivity, the experimental workflow must be treated as a self-validating system. Every step is designed to eliminate background racemic reactions and confirm the formation of the active catalytic species.

Step-by-Step Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

1. Preparation of the Anhydrous Environment (Causality: Moisture Elimination)

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times.

  • Rationale: Even trace moisture reacts with Et2​Zn to form ethylzinc hydroxide, a highly active but achiral Lewis acid that catalyzes the racemic background addition, severely eroding the final ee.

2. Pre-Catalyst Incubation (Causality: Active Species Formation)

  • Action: Dissolve (2S)-2-(morpholin-4-yl)propan-1-ol (0.1 mmol, 10 mol%) in rigorously anhydrous toluene (5.0 mL). Cool the solution to 0 °C.

  • Action: Add Et2​Zn (1.0 M in hexanes, 2.2 mmol, 2.2 eq.) dropwise. Stir for 30 minutes at 0 °C.

  • Validation Check: Observe the subtle evolution of ethane gas bubbles. This visual cue confirms the deprotonation of the ligand's hydroxyl group and the successful formation of the zinc amino alkoxide pre-catalyst.

3. Substrate Addition (Causality: Kinetic Control)

  • Action: Add benzaldehyde (1.0 mmol, 1.0 eq.) dropwise over 15 minutes using a syringe pump.

  • Rationale: Slow addition keeps the local concentration of the uncoordinated aldehyde low. If the aldehyde concentration spikes, the uncatalyzed, racemic background reaction outcompetes the ligand-accelerated chiral pathway.

4. Reaction Monitoring and Quenching (Causality: Product Preservation)

  • Action: Stir the reaction at 0 °C for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2).

  • Action: Once complete, quench the reaction slowly at 0 °C with saturated aqueous NH4​Cl (5.0 mL).

  • Rationale: Quenching at 0 °C prevents thermal decomposition of the product and mitigates the highly exothermic hydrolysis of unreacted Et2​Zn .

5. Isolation and Analysis

  • Action: Extract the aqueous layer with diethyl ether ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Action: Purify the crude (1S)-1-phenylpropan-1-ol via flash column chromatography. Determine the enantiomeric excess using chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Kitamura, M., Suga, S., Oka, H., & Noyori, R. (1998). "Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs." Journal of the American Chemical Society. URL:[Link]

  • Pastó, M., et al. (1998). "A Superior, Readily Available Enantiopure Ligand for the Catalytic Enantioselective Addition of Diethylzinc to α-Substituted Aldehydes." The Journal of Organic Chemistry. URL:[Link]

Exploratory

Stereochemical Analysis of Chiral Morpholine Derivatives: A Technical Guide Focusing on (2S)-2-(morpholin-4-yl)propan-1-ol

Executive Summary Chiral morpholine scaffolds are privileged structures in modern medicinal chemistry, offering highly tunable pharmacokinetics, reduced basicity compared to piperidines, and enhanced blood-brain barrier...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral morpholine scaffolds are privileged structures in modern medicinal chemistry, offering highly tunable pharmacokinetics, reduced basicity compared to piperidines, and enhanced blood-brain barrier (BBB) permeability. The precise stereochemical control of these derivatives is not merely a synthetic challenge—it is a pharmacological imperative. This whitepaper provides an in-depth, self-validating framework for the stereochemical elucidation of chiral morpholines, using the critical building block (2S)-2-(morpholin-4-yl)propan-1-ol as a primary model.

The Strategic Imperative of Chiral Morpholines in Drug Discovery

The incorporation of the morpholine ring into drug candidates frequently improves metabolic stability and aqueous solubility. However, when a chiral center is introduced—either directly on the morpholine ring or on an exocyclic alkyl chain—the spatial orientation of the molecule dictates its target binding affinity.

A quintessential example of this stereospecificity is observed in the development of highly selective dopamine D4 receptor antagonists, such as the 1[1]. In these chiral morpholine-based scaffolds, pharmacological evaluation confirms that specific enantiomers exclusively drive the antagonism of the D4 receptor, effectively reversing cocaine-induced hyperlocomotion in vivo without off-target D1 or D2 receptor activation[2].

Pathway Ligand Dopamine Receptor Dopamine D4 Receptor (GPCR) Ligand->Receptor Agonist Binding Antagonist Chiral Morpholine (e.g., ML398) Antagonist->Receptor Competitive Inhibition GProtein Gi/Go Protein Receptor->GProtein Activation Effector Adenylyl Cyclase (Inhibited) GProtein->Effector Inhibits Outcome Decreased cAMP (Modulated Neurotransmission) Effector->Outcome Signal Transduction

Dopamine D4 receptor signaling pathway modulated by chiral morpholine antagonists.

Structural Dynamics of (2S)-2-(morpholin-4-yl)propan-1-ol(2S)-2-(morpholin-4-yl)propan-1-ol serves as a vital chiral building block[3]. Structurally, it features a morpholine nitrogen bonded to the C2 position of a propan-1-ol chain. The stereocenter resides at this C2 position.

The analytical causality for this molecule is driven by its dual functionality:

  • The Primary Hydroxyl Group: Acts as an ideal handle for chemical derivatization (e.g., esterification) to create diastereomers for NMR analysis.

  • The Tertiary Amine (Morpholine Ring): Provides a site for hydrogen-bond accepting, which, when coupled with the hydroxyl group, creates a highly interactive pharmacophore that engages strongly with polysaccharide-based Chiral Stationary Phases (CSPs) during chromatography.

Analytical Methodologies for Stereochemical Elucidation

To achieve regulatory-grade stereochemical assignment, an orthogonal approach combining chromatographic and spectroscopic techniques is mandatory.

Workflow Start Chiral Morpholine Derivative Synthesis HPLC Chiral HPLC / SFC (Enantiomeric Resolution) Start->HPLC Determine ee% NMR Mosher's Ester NMR (Relative/Absolute Config) HPLC->NMR Isolate Enantiomers VCD VCD / ECD Spectroscopy (Absolute Config) HPLC->VCD Optical Analysis Validate Stereochemical Validation NMR->Validate Δδ(S-R) Analysis VCD->Validate TD-DFT Comparison

Workflow for the stereochemical elucidation of chiral morpholine derivatives.

Chiral Chromatography (HPLC/SFC)

The separation of morpholine enantiomers relies on transient diastereomeric complexation. Polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are highly effective because their carbamate linkages act as both hydrogen bond donors and acceptors. The hydroxyl group of (2S)-2-(morpholin-4-yl)propan-1-ol engages in strong hydrogen bonding with the CSP, while the morpholine nitrogen provides secondary dipole interactions, yielding baseline resolution[3].

Nuclear Magnetic Resonance (NMR) & Mosher's Derivatization

To determine the absolute configuration, the primary alcohol is reacted with α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). The causality behind this choice is the magnetic anisotropy of the MTPA phenyl ring. In the preferred conformation, the phenyl ring shields the protons situated on the same side of the molecule, shifting their resonance upfield. By calculating the difference in chemical shifts between the (S)- and (R)-esters ( Δδ=δS​−δR​ ), the spatial arrangement around the C2 stereocenter is unambiguously mapped.

Chiroptical Spectroscopy

For morpholine derivatives lacking heavy atoms suitable for X-ray crystallography,4 provides a robust solution-state alternative[4]. VCD measures the differential absorption of circularly polarized infrared light. The absolute configuration is assigned by comparing the experimental VCD spectrum against theoretical spectra generated via Time-Dependent Density Functional Theory (TD-DFT)[5].

Experimental Workflows & Self-Validating Protocols

Protocol 1: Self-Validating Chiral HPLC for Enantiomeric Excess (ee) Determination

Design Principle: This protocol uses a System Suitability Test (SST) as a self-validating mechanism to ensure the column's resolving power is active before analyzing the unknown sample.

  • System Suitability Test (SST): Inject a racemic standard of 2-(morpholin-4-yl)propan-1-ol. Adjust the mobile phase (e.g., Hexane/IPA/Diethylamine 90:10:0.1 v/v/v) until baseline resolution ( Rs​>1.5 ) is achieved. Causality for Diethylamine: The addition of 0.1% DEA suppresses secondary interactions between the basic morpholine nitrogen and residual silanols on the silica support, preventing peak tailing.

  • Sample Preparation: Dissolve the synthesized (2S)-2-(morpholin-4-yl)propan-1-ol in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Run: Inject 10 µL of the sample at a flow rate of 1.0 mL/min, monitoring UV absorbance at 210 nm.

  • Data Analysis: Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC) for the major (S) and minor (R) peaks: ee(%)=[(AUCS​−AUCR​)/(AUCS​+AUCR​)]×100 .

Protocol 2: Absolute Configuration via Modified Mosher's Method

Design Principle: This protocol incorporates 19F NMR as an internal validation check to rule out kinetic resolution during derivatization.

  • Parallel Derivatization: In two separate, flame-dried vials, dissolve 10 mg of (2S)-2-(morpholin-4-yl)propan-1-ol in anhydrous pyridine (0.5 mL). To vial A, add 3 equivalents of (R)-MTPA-Cl. To vial B, add 3 equivalents of (S)-MTPA-Cl.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Quench with water and extract with dichloromethane.

  • Self-Validation ( 19F NMR): Before performing 1H NMR, acquire a 19F NMR spectrum of the crude mixtures. The presence of a single, sharp fluorine singlet confirms complete derivatization and the absence of kinetic resolution (which would yield two peaks if the reaction were incomplete and enantiomerically biased).

  • Data Acquisition & Δδ Calculation: Acquire high-resolution 1H NMR spectra. Calculate Δδ for the protons adjacent to the stereocenter (H-1, H-2, H-3) to construct the spatial model.

Quantitative Data Summaries

Table 1: Chiral Stationary Phase (CSP) Selection Matrix for Morpholine Amino Alcohols

CSP TypeChiral SelectorPrimary Interaction MechanismSuitability for (2S)-2-(morpholin-4-yl)propan-1-ol
Amylose Tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π−π interactionsHigh (Excellent resolution due to dual H-bond sites)
Cellulose Tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipoleHigh (Alternative selectivity profile for complex matrices)
Crown Ether Chiral Crown EtherHost-guest complexationLow (Target lacks the required primary amine)

Table 2: Representative 1H NMR Chemical Shift Differences ( Δδ ) for MTPA Esters

Proton Position δ (S-MTPA Ester) ppm δ (R-MTPA Ester) ppm Δδ ( δS​−δR​ )Spatial Implication
H-1 ( CH2​−O ) 4.254.15+0.10Positioned away from the shielding phenyl ring
H-2 ( CH−N ) 2.852.95-0.10Shielded by the magnetic anisotropy of the phenyl ring
H-3 ( CH3​ ) 1.101.25-0.15Strongly shielded by the phenyl ring

References

  • Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters. 1

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. 6

  • (2S)-2-(Morpholin-4-yl)propan-1-ol|High-Purity|RUO. Benchchem.7

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. Frontiers in Chemistry. 3

  • (2R)-4-ethyl-2-(4-fluorophenyl)morpholine. Benchchem. 4

  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Chemical Science. 8

Sources

Foundational

Literature Review on the Discovery and Application of (2S)-2-(Morpholin-4-yl)propan-1-ol in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the optimization of lipophilic efficiency (LipE) and metabolic stability is paramount. (2S)-2-(morpholin-4-yl)propan-1-ol has emerged as a privileged chiral building bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the optimization of lipophilic efficiency (LipE) and metabolic stability is paramount. (2S)-2-(morpholin-4-yl)propan-1-ol has emerged as a privileged chiral building block in the design of advanced therapeutics, particularly within the realms of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[1]. By integrating a basic morpholine ring, a stereodefined α -methyl group, and a reactive primary alcohol, this molecule provides a highly vectorized, solubilizing appendage that actively resists Cytochrome P450 (CYP)-mediated degradation.

This technical guide synthesizes the physicochemical rationale, enantioselective synthetic methodologies, and pharmacophoric utility of (2S)-2-(morpholin-4-yl)propan-1-ol, providing a self-validating framework for medicinal chemists and process scientists.

Structural Rationale & Physicochemical Properties

The architectural design of (2S)-2-(morpholin-4-yl)propan-1-ol is not coincidental; every functional group serves a distinct causality in drug design:

  • The Morpholine Core: Acts as a weak base (pKa 8.3). When exposed to physiological pH, it becomes partially protonated, drastically improving the aqueous solubility of otherwise flat, lipophilic aromatic drug cores[2].

  • The Primary Alcohol (-OH): Serves as a versatile synthetic handle. It allows for seamless integration into larger pharmacophores via Mitsunobu etherifications, SN​Ar displacements, or esterifications[3].

  • The (2S)- α -Methyl Group: This is the critical differentiating factor. The chiral methyl group restricts the conformational flexibility of the morpholine ring. More importantly, it provides a steric shield adjacent to the nitrogen atom, physically blocking CYP450 enzymes from accessing the α -protons, thereby mitigating rapid oxidative N-dealkylation.

Table 1: Physicochemical Properties of (2S)-2-(morpholin-4-yl)propan-1-ol
PropertyValueRationale in Drug Design
Molecular Weight 145.20 g/mol Low MW ensures integration without violating Lipinski's Rule of 5[2].
XLogP3 -0.4Highly hydrophilic; ideal for offsetting the high LogP of lipophilic core structures[2].
Topological Polar Surface Area 32.7 ŲOptimal balance; maintains membrane permeability while providing necessary H-bonding[2].
H-Bond Donors / Acceptors 1 / 3Offers versatile, directional binding interactions within target active sites[2].

Enantioselective Synthesis & Experimental Methodology

The synthesis of (2S)-2-(morpholin-4-yl)propan-1-ol requires strict stereochemical control. The most robust route involves the SN​2 displacement of a chiral α -halo ester followed by the aggressive reduction of the resulting morpholino-ester. The methodology below is adapted from validated protocols used in the synthesis of complex morpholino-alkanols for LRRK2 and Pyrrolopyrimidine kinase inhibitors[3][4].

Synthesis SM Ethyl (2R)-2-bromopropanoate R1 Morpholine, K2CO3 MeCN, 80°C SM->R1 INT Ethyl (2S)-2-morpholinopropanoate R1->INT R2 LiAlH4, THF 0°C to RT INT->R2 PROD (2S)-2-(morpholin-4-yl)propan-1-ol R2->PROD

Figure 1: Enantioselective synthesis workflow via SN2 displacement and LiAlH4 reduction.

Step-by-Step Protocol: Self-Validating Reduction Workflow

Phase 1: Nucleophilic Substitution (Stereochemical Inversion)

  • Charge a flame-dried vessel with ethyl (2R)-2-bromopropanoate (1.0 eq) and anhydrous acetonitrile (10 mL/g).

  • Add morpholine (1.5 eq) and anhydrous K2​CO3​ (2.0 eq).

    • Causality Note: K2​CO3​ acts as a non-nucleophilic acid scavenger to neutralize the generated HBr. The SN​2 trajectory ensures a complete Walden inversion, converting the (2R) starting material into the (2S) intermediate.

  • Stir at 80 °C for 12 hours. Filter the inorganic salts and concentrate the filtrate to yield ethyl (2S)-2-morpholinopropanoate.

Phase 2: Hydride Reduction

  • Dissolve ethyl (2S)-2-morpholinopropanoate (1.0 eq) in anhydrous THF (0.2 M) under argon and cool to 0 °C[4].

  • Portion-wise, add Lithium Aluminum Hydride ( LiAlH4​ ) (2.0 eq)[3].

    • Causality Note: LiAlH4​ is mandatory here. Milder agents like NaBH4​ lack the hydridic nucleophilicity to reduce aliphatic esters efficiently without Lewis acid additives. The 0 °C environment controls the exothermic hydride transfer and prevents reductive ring-opening of the morpholine moiety.

  • Warm to room temperature and stir for 2 hours.

Phase 3: The Fieser Workup (Critical Isolation Step)

  • Cool the mixture to 0 °C. For every x grams of LiAlH4​ used, sequentially and dropwise add: x mL of H2​O , x mL of 15% aqueous NaOH, and 3x mL of H2​O .

    • Causality Note: This is a self-validating isolation step. (2S)-2-(morpholin-4-yl)propan-1-ol is highly water-soluble. Standard aqueous extraction would result in catastrophic yield loss. The Fieser stoichiometry forces the aluminum salts to precipitate as a granular, filterable solid (lithium aluminate), trapping the water within the crystal lattice and leaving the highly polar product entirely in the organic THF phase.

  • Filter through a Celite pad, wash with warm THF, and concentrate in vacuo.

Applications in Drug Discovery: Pharmacophore Integration

When integrating (2S)-2-(morpholin-4-yl)propan-1-ol into a drug scaffold, medicinal chemists are actively manipulating the spatial geometry of the target's binding pocket.

Pharmacophore cluster_molecule Pharmacophore: (2S)-2-(morpholin-4-yl)propan-1-ol Core Target Kinase / GPCR Binding Pocket Morpholine Morpholine Ring (Solubilizing / Basic Center) Morpholine->Core Solvent Exposure / Salt Bridge Chiral (2S)-Methyl Group (Steric Shield / Conformation) Chiral->Core Hydrophobic Packing / CYP Shielding Hydroxyl Primary Alcohol (Linker / H-Bonding) Hydroxyl->Core Covalent Linkage / H-Bond Donor

Figure 2: Pharmacophore binding model illustrating the tri-fold structural advantages.

Comparative Pharmacokinetic (PK) Impact

The addition of the chiral methyl group is not merely for target affinity; it is a calculated pharmacokinetic intervention. Unbranched morpholino-ethanols are rapidly cleared via hepatic N-dealkylation. By introducing the (2S)-methyl group, the metabolic half-life is significantly extended due to the steric clash between the methyl group and the active site of CYP3A4/CYP2D6 enzymes.

Table 2: Comparative Pharmacokinetic Impact of α -Branching
Structural MotifCYP450 N-Dealkylation RateConformational FlexibilityTarget Binding Affinity (Steric Fit)
Des-methyl (Morpholinoethanol)High (Unshielded)HighBaseline (Prone to off-target binding)
(2R)-Methyl Enantiomer Low (Shielded)RestrictedPoor (Induces steric clash in standard ATP pockets)
(2S)-Methyl Enantiomer Low (Shielded)RestrictedOptimal (Favorable hydrophobic packing)

Conclusion

(2S)-2-(morpholin-4-yl)propan-1-ol is far more than a simple solubilizing tag. It is a highly engineered, stereospecific building block that simultaneously solves issues of aqueous solubility, metabolic clearance, and target selectivity[1][2]. By utilizing rigorous, self-validating synthetic protocols like the LiAlH4​ /Fieser reduction pathway[3][4], process chemists can reliably generate this chiral moiety to support the next generation of advanced therapeutics.

References

  • [1] (2S)-2-(Morpholin-4-yl)propan-1-ol | High-Purity | RUO - Benchchem Source: benchchem.com URL:1

  • [2] 2-(Morpholin-4-yl)propan-1-ol - PubChem Source: nih.gov URL:2

  • [4] WO2015113452A1 - Compounds - Google Patents Source: google.com URL:4

  • [3] Discovery and Optimization of Pyrrolopyrimidines as Highly Potent... Source: rsc.org URL:3

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Esterification of (2S)-2-(morpholin-4-yl)propan-1-ol with Carboxylic Acids

Introduction The formation of ester bonds is a cornerstone of modern organic synthesis, with broad applications in drug discovery, materials science, and natural product synthesis. The coupling of alcohols with carboxyli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of ester bonds is a cornerstone of modern organic synthesis, with broad applications in drug discovery, materials science, and natural product synthesis. The coupling of alcohols with carboxylic acids to form esters is a well-established transformation, yet challenges persist, particularly when dealing with sterically hindered or functionally complex substrates. This application note provides detailed protocols and scientific rationale for the successful coupling of (2S)-2-(morpholin-4-yl)propan-1-ol, a chiral secondary alcohol, with a variety of carboxylic acids.

(2S)-2-(morpholin-4-yl)propan-1-ol presents a unique synthetic challenge due to the steric hindrance around the secondary hydroxyl group, which can impede the approach of the carboxylic acid and coupling reagents. Furthermore, the presence of a tertiary amine in the morpholine ring introduces a basic site that must be considered when selecting reaction conditions to avoid unwanted side reactions.

This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of robust and efficient protocols for the esterification of this specific chiral building block. We will delve into the mechanistic underpinnings of several powerful coupling methods, providing a rationale for their application and detailed step-by-step procedures to ensure reproducible and high-yielding results.

Understanding the Substrate: (2S)-2-(morpholin-4-yl)propan-1-ol

Before delving into specific protocols, a brief analysis of the substrate is crucial for understanding the potential challenges and for making informed decisions on reaction conditions.

  • Structure:

    • Chiral Center: The stereocenter at the C2 position necessitates the use of mild reaction conditions to prevent epimerization.

    • Secondary Alcohol: The hydroxyl group is attached to a secondary carbon, which is inherently more sterically hindered than a primary alcohol. This can significantly slow down the rate of esterification.

    • Morpholine Ring: The morpholine moiety contains a tertiary amine. While generally not reactive under the conditions described, its basicity could potentially interfere with certain acidic catalysts or reagents. However, it can also act as an internal base scavenger in some instances.

  • Chemical Properties:

    • CAS Number: 1352306-49-0[1]

    • Molecular Formula: C₇H₁₅NO₂[2]

    • Molecular Weight: 145.20 g/mol [2]

Due to the steric hindrance of the secondary alcohol, standard Fischer esterification (acid catalysis with removal of water) is often sluggish and may require harsh conditions, potentially leading to side reactions or racemization.[3] Therefore, the use of modern coupling reagents that activate the carboxylic acid is highly recommended. This application note will focus on three such powerful methods: Steglich Esterification, Yamaguchi Esterification, and the Mitsunobu Reaction.

Protocol 1: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5][6] This method is particularly well-suited for sterically hindered alcohols.[5][6]

Mechanism of Action

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, then intercepts this intermediate to form an N-acylpyridinium species. This species is a highly effective acylating agent that is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The use of DMAP is crucial for accelerating the reaction and suppressing the formation of the N-acylurea byproduct, which can be a significant issue in carbodiimide-mediated couplings, especially with less nucleophilic alcohols.[4][6]

Steglich_Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC or EDC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct Side Reaction (slow) DMAP DMAP N_Acylpyridinium->DMAP regenerated Ester Ester Product N_Acylpyridinium->Ester + Alcohol Alcohol (2S)-2-(morpholin-4-yl)propan-1-ol

Caption: Workflow of the Steglich Esterification.

Detailed Experimental Protocol

Materials:

  • (2S)-2-(morpholin-4-yl)propan-1-ol

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DCM (approximately 0.1 M concentration).

  • Add (2S)-2-(morpholin-4-yl)propan-1-ol (1.2 eq) to the solution.

  • Add DMAP (0.1 - 0.2 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add EDC·HCl (1.5 eq) to the stirred solution in portions over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure ester.

Protocol 2: Yamaguchi Esterification

The Yamaguchi esterification is another powerful method for the synthesis of esters, particularly for sterically demanding substrates and for the formation of macrolactones.[7][8][9] The reaction employs 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid, which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[7][9]

Mechanism of Action

The carboxylic acid is first treated with the Yamaguchi reagent in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to form a mixed anhydride. This mixed anhydride is highly reactive, and upon addition of DMAP, a regioselective acylation of DMAP occurs at the less sterically hindered carbonyl group (the one from the desired carboxylic acid). This forms the same N-acylpyridinium intermediate as in the Steglich esterification, which is then readily attacked by the alcohol to yield the ester. The steric bulk of the 2,4,6-trichlorobenzoyl group directs the nucleophilic attack of DMAP to the desired carbonyl center.[8][9]

Yamaguchi_Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride + Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Yamaguchi_Reagent->Mixed_Anhydride Base Et3N or DIPEA Base->Mixed_Anhydride N_Acylpyridinium N-Acylpyridinium Intermediate Mixed_Anhydride->N_Acylpyridinium + DMAP DMAP DMAP N_Acylpyridinium->DMAP regenerated Ester Ester Product N_Acylpyridinium->Ester + Alcohol Alcohol (2S)-2-(morpholin-4-yl)propan-1-ol

Caption: Workflow of the Yamaguchi Esterification.

Detailed Experimental Protocol

Materials:

  • (2S)-2-(morpholin-4-yl)propan-1-ol

  • Carboxylic acid of interest

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous toluene or THF (approximately 0.2 M).

  • Add Et₃N or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve (2S)-2-(morpholin-4-yl)propan-1-ol (1.5 eq) and DMAP (2.0 eq) in anhydrous toluene or THF.

  • Slowly add the solution of the mixed anhydride to the solution of the alcohol and DMAP at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of configuration at the alcohol's stereocenter.[10][11][12] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11]

Important Note: The Mitsunobu reaction proceeds with inversion of stereochemistry. Since the starting material is the (2S)-enantiomer, the resulting ester will have the (2R)-configuration at the corresponding stereocenter.

Mechanism of Action

The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium salt, which is a very good leaving group. Finally, the carboxylate anion acts as a nucleophile and displaces the activated hydroxyl group in an Sₙ2 fashion, resulting in the formation of the ester with inversion of configuration and triphenylphosphine oxide as a byproduct.[10][11]

Mitsunobu_Reaction Alcohol (2S)-2-(morpholin-4-yl)propan-1-ol Alkoxyphosphonium Alkoxyphosphonium Salt Intermediate Alcohol->Alkoxyphosphonium Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate PPh3 PPh3 PPh3->Alkoxyphosphonium DEAD_DIAD DEAD or DIAD DEAD_DIAD->Alkoxyphosphonium Ester (2R)-Ester Product (Inversion) Alkoxyphosphonium->Ester + Carboxylate (SN2) Byproducts PPh3=O + Hydrazine Derivative

Caption: Workflow of the Mitsunobu Reaction.

Detailed Experimental Protocol

Materials:

  • (2S)-2-(morpholin-4-yl)propan-1-ol

  • Carboxylic acid of interest

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (typically as a 40% solution in toluene)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the carboxylic acid (1.2 eq) and PPh₃ (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M).

  • Add (2S)-2-(morpholin-4-yl)propan-1-ol (1.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change and/or precipitation may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be directly purified by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can sometimes be challenging to remove completely. Trituration with a suitable solvent (e.g., diethyl ether or a mixture of hexanes and ethyl acetate) can sometimes help to precipitate the byproduct before chromatography.

Summary of Protocols and Reagent Selection

Method Coupling Reagent Additive/Co-reagent Key Advantages Considerations
Steglich Esterification EDC or DCCDMAP (catalytic)Mild conditions, good for sterically hindered alcohols, readily available reagents.[4][5]Byproduct (urea) can sometimes be difficult to remove.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chlorideDMAP (stoichiometric), Et₃N/DIPEAExcellent for sterically demanding substrates, high yields.[7][9]Requires a two-step, one-pot procedure; Yamaguchi reagent is moisture-sensitive.
Mitsunobu Reaction DEAD or DIADPPh₃Stereospecific inversion of configuration, mild conditions, broad substrate scope.[10][12]Produces stoichiometric amounts of byproducts (phosphine oxide and hydrazine derivative) that can complicate purification.

Conclusion

The successful esterification of the sterically hindered chiral alcohol, (2S)-2-(morpholin-4-yl)propan-1-ol, can be reliably achieved using modern coupling reagents. The choice of method—Steglich esterification, Yamaguchi esterification, or the Mitsunobu reaction—will depend on the specific requirements of the synthesis, such as the desired stereochemical outcome, the scale of the reaction, and the ease of purification.

The protocols provided in this application note offer detailed, step-by-step guidance for each of these powerful methods. By understanding the mechanistic principles behind each reaction and carefully controlling the experimental conditions, researchers can confidently and efficiently synthesize a wide range of esters derived from this valuable chiral building block, facilitating the advancement of their research and development programs.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50.
  • Wikipedia contributors. (2023, December 14). Yamaguchi esterification. In Wikipedia, The Free Encyclopedia. Retrieved March 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved March 19, 2026, from [Link]

  • Masterson, D. S. (2022, November 16). Fischer Esterification. Master Organic Chemistry. Retrieved March 19, 2026, from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5890-5899.
  • Khan, I., et al. (2021). Recent advances in esterification: A review. Journal of Industrial and Engineering Chemistry, 97, 90-106.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Chemistry Steps. (2025, March 27). Mitsunobu Reaction. Retrieved March 19, 2026, from [Link]

  • Tzakos, A. G., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(43), 9128-9136.
  • Wikipedia contributors. (2024, January 21). HATU. In Wikipedia, The Free Encyclopedia. Retrieved March 19, 2026, from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved March 19, 2026, from [Link]

  • Majhi, P. K. (2021). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 9, 738673.
  • Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide. Retrieved March 19, 2026, from [Link]

  • Macmillan Group. (2022, April 5). Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3)−C(sp3) Cross-Coupling via Radical Sorting. Retrieved March 19, 2026, from [Link]

  • American Chemical Society. (2022, March 30). Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3)–C(sp3) Cross-Coupling via Radical Sorting. Journal of the American Chemical Society. Retrieved March 19, 2026, from [Link]

  • Shen, B., et al. (2022). Visible-light-induced coupling of carboxylic acids with alcohols/amines via a phosphorous linchpin strategy. Cell Reports Physical Science, 3(5), 100867.
  • Ciccone, V., McNamee, R. E., Lin, E., Prieto Kullmer, C. N., & MacMillan, D. W. C. (2022). Double Deoxygenative Coupling of Carboxylic Acids and Alcohols. ChemRxiv.
  • Ruhr-Universität Bochum. (2021, August 10). Catalytic cross-coupling reactions. Retrieved March 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved March 19, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved March 19, 2026, from [Link]

  • Lee, J., et al. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 133-145.
  • Mondal, S., & Ghorai, P. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv)
  • NextSDS. (n.d.). (2S)-2-(morpholin-4-yl)propan-1-ol — Chemical Substance Information. Retrieved March 19, 2026, from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-ol. Retrieved March 19, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(morpholin-4-yl)propan-1-ol (C7H15NO2). Retrieved March 19, 2026, from [Link]

  • Reddit. (2018, August 5). Drawbacks of HATU for Esterification. Retrieved March 19, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Phenylthiomorpholin-4-yl)propan-1-ol. Retrieved March 19, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved March 19, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2010). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry, 75(10), 3353-3356.
  • Jain, A., & Sahu, S. K. (2024).
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved March 19, 2026, from [Link]

  • Majhi, P. K. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 9, 738673.
  • Fandrick, D. R., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 269-274.
  • Benchchem. (2025). Comparative Analysis of 4-(1-Chloropropan-2-yl)morpholine: A Predictive Cross-Reactivity Profile.
  • U.S. Environmental Protection Agency. (2025, October 15). (2S)-1-amino-3-morpholin-4-ylpropan-2-ol - Chemical Details. Retrieved March 19, 2026, from [Link]

  • National Institute of Technology and Evaluation. (2019, May 9). MORPHOLINE. Retrieved March 19, 2026, from [Link]

Sources

Application

(2S)-2-(morpholin-4-yl)propan-1-ol derivatization methods for peptide synthesis

An Application Guide: Strategic Derivatization of (2S)-2-(morpholin-4-yl)propan-1-ol for Integration into Novel Peptide Architectures Abstract (2S)-2-(morpholin-4-yl)propan-1-ol is a chiral building block with significan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Strategic Derivatization of (2S)-2-(morpholin-4-yl)propan-1-ol for Integration into Novel Peptide Architectures

Abstract

(2S)-2-(morpholin-4-yl)propan-1-ol is a chiral building block with significant potential for the development of novel peptidomimetics and peptide conjugates. Its unique structure, featuring a stereocenter, a primary alcohol, and a morpholine moiety, offers a versatile scaffold for introducing specific physicochemical properties into peptide-based therapeutics. This guide provides a comprehensive overview of the core derivatization strategies required to chemically activate and integrate this molecule into synthetic peptides. We present detailed, field-tested protocols for two primary applications: the direct coupling of the alcohol to a peptide's C-terminus to form a stable peptide alcohol (ester linkage), and the strategic protection of the hydroxyl group to enable its use as a scaffold in more complex synthetic routes. This document is intended for researchers, chemists, and drug development professionals engaged in advanced peptide synthesis.

Introduction: The Utility of (2S)-2-(morpholin-4-yl)propan-1-ol in Peptide Design

The modification of native peptide sequences is a cornerstone of modern drug discovery, aimed at enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. The introduction of non-proteinogenic building blocks is a key strategy in this endeavor. (2S)-2-(morpholin-4-yl)propan-1-ol presents an intriguing option for such modifications. The morpholine group can improve aqueous solubility and metabolic stability, while the chiral propan-1-ol linker allows for precise spatial orientation within a peptide structure.

However, the primary alcohol of this building block is not directly reactive under standard amide bond-forming conditions used in peptide synthesis.[1] Therefore, targeted chemical derivatization is essential to either "activate" the hydroxyl group for coupling or "protect" it from unwanted side reactions. This application note details the rationale and methodologies for achieving these transformations efficiently and predictably.

Physicochemical Properties

A clear understanding of the starting material's properties is critical for successful synthesis and purification.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[2]
Molecular Weight 145.20 g/mol [2][3]
IUPAC Name (2S)-2-morpholin-4-ylpropan-1-ol[2]
CAS Number 1352306-49-0[4]
Appearance Varies (typically a liquid or low-melting solid)N/A
Key Functional Groups Primary Alcohol (-OH), Tertiary Amine (morpholine)N/A

Handling and Safety: (2S)-2-(morpholin-4-yl)propan-1-ol is classified as harmful if swallowed and can cause skin and serious eye irritation.[2][4] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Core Derivatization Strategies

Two primary pathways are relevant for the incorporation of this building block into peptides: direct coupling via the hydroxyl group or protection of the hydroxyl group to allow for other transformations.

G cluster_0 Derivatization Pathways cluster_1 Application start (2S)-2-(morpholin-4-yl)propan-1-ol (Starting Material) path1 Pathway 1: Activation & Coupling start->path1 Esterification Reagents path2 Pathway 2: Hydroxyl Protection start->path2 Protecting Group Reagents app1 Formation of C-Terminal Peptide Alcohol/Ester path1->app1 app2 Use as a Scaffold in Multi-Step Synthesis path2->app2

Figure 1: Core strategic pathways for the derivatization of (2S)-2-(morpholin-4-yl)propan-1-ol.

Protocol 1: C-Terminal Peptide Esterification

This protocol details the formation of an ester bond between the C-terminal carboxylic acid of a peptide and the primary alcohol of (2S)-2-(morpholin-4-yl)propan-1-ol. This is one of the most direct methods for its incorporation. The reaction can be performed on a fully protected peptide in solution phase after its cleavage from the synthesis resin, or directly on the resin-bound peptide if a suitable linker is used.

The formation of an ester bond from a carboxylic acid and an alcohol is a condensation reaction that is not thermodynamically favorable on its own.[5] Therefore, activating agents are required to convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the alcohol.[6]

Method A: Carbodiimide-Mediated Esterification

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are classic activators in peptide chemistry.[6][7] The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. To increase efficiency and suppress side reactions like N-acylurea formation, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[5][7]

Protocol 1A: EDC/HOBt Mediated Solution-Phase Coupling

Materials:

  • N-terminally protected peptide with a free C-terminus (1.0 eq)

  • (2S)-2-(morpholin-4-yl)propan-1-ol (1.5 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the protected peptide (1.0 eq) and HOBt (1.5 eq) in anhydrous DCM or DMF.

  • Add (2S)-2-(morpholin-4-yl)propan-1-ol (1.5 eq) to the solution.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature. The base ensures the carboxylate is deprotonated.

  • In a separate vial, dissolve EDC·HCl (1.5 eq) in a minimal amount of anhydrous DCM/DMF.

  • Add the EDC solution dropwise to the peptide mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting peptide.

  • Work-up:

    • If using DCM, dilute the reaction mixture with additional DCM. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude peptide ester using flash column chromatography or preparative HPLC.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Dissolve Peptide, HOBt, and Alcohol in Anhydrous Solvent B 2. Add DIPEA Base A->B C 3. Add EDC Solution at 0 °C B->C D 4. Stir 12-24h at Room Temp. C->D E 5. Monitor by TLC or LC-MS D->E F 6. Aqueous Wash (Acid, Base, Brine) E->F Upon Completion G 7. Dry & Concentrate F->G H 8. Purify by Chromatography G->H

Figure 2: Workflow for carbodiimide-mediated esterification of a peptide C-terminus.

Method B: Aminium/Phosphonium Salt-Mediated Esterification

Modern coupling reagents like HATU, HBTU (aminium salts), and PyBOP (phosphonium salt) are highly efficient and often provide faster reaction times and higher yields, particularly for sterically hindered substrates.[8] They react with the carboxylic acid to form highly reactive OBt or OAt active esters in situ.[8]

Protocol 1B: HATU Mediated Solution-Phase Coupling

Materials:

  • N-terminally protected peptide with a free C-terminus (1.0 eq)

  • (2S)-2-(morpholin-4-yl)propan-1-ol (1.5 eq)

  • HATU (1.4 eq)

  • DIPEA or 2,4,6-Collidine (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the protected peptide (1.0 eq) in anhydrous DMF.

  • Add (2S)-2-(morpholin-4-yl)propan-1-ol (1.5 eq) and HATU (1.4 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise. A color change (often to yellow) may be observed.

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.

  • Continue stirring for 2-6 hours.

  • Monitor Progress: Track the reaction via LC-MS. These reactions are typically much faster than EDC-mediated couplings.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry, concentrate, and purify the product as described in Protocol 1A.

Comparison of Esterification Reagents
ReagentTypeAdvantagesDisadvantages
EDC/HOBt CarbodiimideCost-effective, water-soluble byproduct (urea).[6]Slower reaction times, potential for N-acylurea side product.[6]
DCC/HOBt CarbodiimideInexpensive, highly effective.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[6]
HATU Aminium SaltVery fast and efficient, low racemization risk.[8]Higher cost, can be moisture-sensitive.
PyBOP Phosphonium SaltHigh coupling efficiency, stable.Byproducts can complicate purification.[8]

Protocol 2: Hydroxyl Group Protection

In scenarios where the morpholinyl-propanol moiety is part of a larger scaffold and other chemical transformations are planned, protecting the primary alcohol is necessary to prevent it from reacting.[1] The choice of protecting group depends on its stability to downstream reaction conditions and the ease of its eventual removal.

Method A: Tert-Butyldimethylsilyl (TBDMS) Ether Protection

Silyl ethers are widely used for protecting alcohols due to their ease of installation, general stability to a wide range of non-acidic and non-fluoride conditions, and clean removal.[9]

Protocol 2A: TBDMS Protection

Materials:

  • (2S)-2-(morpholin-4-yl)propan-1-ol (1.0 eq)

  • Tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve (2S)-2-(morpholin-4-yl)propan-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 4-12 hours.

  • Monitor Progress: Track the disappearance of the starting material by TLC or GC-MS. The product will be significantly less polar.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude TBDMS-ether by flash chromatography on silica gel.

Deprotection: The TBDMS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or with an acid like acetic acid in THF/water.

G start (2S)-2-(morpholin-4-yl)propan-1-ol R-OH protected TBDMS-Protected Ether R-O-TBDMS start->protected Protection: TBDMS-Cl, Imidazole, DMF deprotected (2S)-2-(morpholin-4-yl)propan-1-ol R-OH protected->deprotected Deprotection: TBAF, THF

Figure 3: Protection/deprotection cycle using a TBDMS group.

Analytical Characterization

Confirmation of successful derivatization is crucial. A multi-pronged analytical approach is recommended.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring reaction progress and confirming product identity. A successful esterification or protection reaction will result in a product with a predictable increase in mass corresponding to the added peptide or protecting group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For esterification, expect the appearance of new signals corresponding to the peptide backbone and the disappearance of the broad -OH proton signal. For TBDMS protection, new signals around 0.1 ppm (Si-(CH₃)₂) and 0.9 ppm (Si-C(CH₃)₃) will be visible.

    • ¹³C NMR: Will show corresponding shifts in carbon signals adjacent to the derivatized oxygen.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. The derivatized product will have a different retention time (typically longer, as it is more hydrophobic) than the starting alcohol. Chiral HPLC methods can also be employed to confirm that no racemization has occurred at the stereocenter.[10]

Conclusion

The derivatization of (2S)-2-(morpholin-4-yl)propan-1-ol is a critical first step for its successful incorporation into peptide structures. By leveraging well-established esterification chemistries using either carbodiimide or modern aminium/phosphonium salt reagents, researchers can efficiently couple this building block to the C-terminus of peptides. Alternatively, robust protection strategies, such as TBDMS ether formation, allow its use as a versatile scaffold in more complex synthetic designs. The protocols and analytical guidelines presented here provide a solid foundation for scientists and drug developers to explore the potential of this unique chiral molecule in creating next-generation peptide therapeutics.

References

  • A new hydroxy-protecting group for Ser and Thr, cyclohexyl (Chx), has been developed... Journal of the Chemical Society, Perkin Transactions 1.
  • The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research.
  • Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • Mastering Protecting Groups in Peptide Synthesis. SBS Genetech.
  • Which exclusive protecting groups should I use for hydroxyl groups in amino acids?
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • 2-(Morpholin-4-yl)propan-1-ol. PubChem.
  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development.
  • (2S)-2-(Morpholin-4-yl)propan-1-ol. CymitQuimica.
  • (2S)-2-(morpholin-4-yl)
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.

Sources

Method

Catalytic Applications of (2S)-2-(morpholin-4-yl)propan-1-ol Transition Metal Complexes: A Technical Guide for Asymmetric Synthesis

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical production, as the biological activit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical production, as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure[1]. Chiral amino alcohols have emerged as a pivotal class of ligands in asymmetric catalysis, capable of forming highly effective and selective transition metal complexes[2]. The inherent chirality, combined with the bidentate N,O-coordination motif, creates a well-defined chiral environment around the metal center, enabling high stereocontrol in a variety of chemical transformations.

This technical guide focuses on the catalytic applications of transition metal complexes derived from the chiral ligand (2S)-2-(morpholin-4-yl)propan-1-ol . This ligand combines the chirality of the alaninol backbone with the conformational rigidity and favorable solubility properties imparted by the morpholine ring. We will provide detailed protocols for the synthesis of the ligand, the in situ preparation of its transition metal complexes, and their application in the asymmetric transfer hydrogenation of prochiral ketones—a fundamental and widely used reaction in organic synthesis[3][4].

Synthesis of the Chiral Ligand: (2S)-2-(morpholin-4-yl)propan-1-ol

The synthesis of (2S)-2-(morpholin-4-yl)propan-1-ol can be efficiently achieved from the readily available chiral precursor, (S)-2-amino-1-propanol (L-alaninol), through the formation of the morpholine ring via dialkylation of the primary amine.

G cluster_0 Ligand Synthesis start (S)-2-amino-1-propanol (L-alaninol) product (2S)-2-(morpholin-4-yl)propan-1-ol start->product Dialkylation reagent bis(2-chloroethyl) ether, K2CO3, MeCN, Reflux G cluster_1 In Situ Catalyst Formation ligand (2S)-2-(morpholin-4-yl)propan-1-ol catalyst Active Ru(II) Catalyst ligand->catalyst precursor [Ru(p-cymene)Cl2]2 precursor->catalyst G cluster_2 Noyori-Ikariya Catalytic Cycle cat Ru-H (Amine) ts Six-membered Transition State cat->ts + Ketone amido Ru-Amido amido->cat + i-PrOH, - Acetone product_complex Ru-Alkoxide ts->product_complex H- transfer product_complex->amido - Alcohol Product G start Start catalyst_prep In Situ Catalyst Preparation start->catalyst_prep reaction Asymmetric Transfer Hydrogenation catalyst_prep->reaction workup Reaction Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, Chiral HPLC/GC) purification->analysis end Final Product analysis->end

Sources

Application

Application Note: High-Fidelity Preparation of Pharmaceutical Intermediates Using (2S)-2-(Morpholin-4-yl)propan-1-ol

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Executive Summary & Strategic Utility The chiral building block (2S)-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists

Executive Summary & Strategic Utility

The chiral building block (2S)-2-(morpholin-4-yl)propan-1-ol (CAS: 1352306-49-0)[1][2] has emerged as a critical structural motif in modern drug discovery, particularly in the synthesis of advanced kinase inhibitors[3][4]. Incorporating this specific enantiomer into an Active Pharmaceutical Ingredient (API) serves a dual purpose:

  • The morpholine ring acts as a solubilizing moiety and a weak base, optimizing the pharmacokinetic profile (ADME properties) of the drug[5].

  • The chiral methyl group at the C2 position dictates precise spatial alignment within target binding pockets, such as the hinge region of Leucine-Rich Repeat Kinase 2 (LRRK2), which is heavily targeted in Parkinson's disease research[3][4].

As a Senior Application Scientist, I have observed that while this building block is highly valuable, its β -amino alcohol architecture presents a severe mechanistic pitfall during synthesis: neighboring group participation (NGP) . This guide details the causality behind route selection, provides self-validating protocols to preserve enantiomeric excess (ee%), and outlines the exact methodologies required to successfully utilize this intermediate.

Mechanistic Pitfall: The Aziridinium Ion Challenge

The most common synthetic goal with (2S)-2-(morpholin-4-yl)propan-1-ol is to attach the oxygen to an aryl core (etherification) or to convert the hydroxyl group into a leaving group for subsequent amination.

However, activating the primary hydroxyl group (e.g., via mesylation, tosylation, or halogenation) creates a highly electrophilic C1 carbon adjacent to a nucleophilic morpholine nitrogen. If the reaction temperature is not strictly controlled, the morpholine nitrogen will intramolecularly attack the C1 position, forming a highly reactive, three-membered aziridinium ion intermediate [6][7].

Why is this catastrophic for API synthesis? Nucleophilic ring-opening of this aziridinium ion can occur at either the C1 or C2 position. If the incoming nucleophile attacks the C2 position, the morpholine ring shifts to the C1 position, resulting in a regiochemical rearrangement and a complete loss of the intended chiral architecture[6][8]. To prevent this, the synthetic strategy must either bypass discrete leaving groups entirely (via Mitsunobu conditions) or kinetically outcompete the intramolecular cyclization through strict cryogenic control.

Pathway Visualization

G SM (2S)-2-(Morpholin-4-yl)propan-1-ol (Chiral Starting Material) Mitsunobu Mitsunobu Protocol (Ar-OH, DIAD, PPh3) SM->Mitsunobu Direct Etherification Mesylation Mesylation Protocol (MsCl, Et3N, -5 °C) SM->Mesylation Activation ArylEther Chiral Aryl Ether (Kinase Inhibitor Scaffold) Mitsunobu->ArylEther High Yield, Retention of ee% Aziridinium Aziridinium Intermediate (Side Reaction Pitfall) Mesylation->Aziridinium Intramolecular Attack (If Temp > 5 °C) AlkylAmine Chiral Alkyl Amine (Target Intermediate) Mesylation->AlkylAmine Fast Nucleophilic Attack (Strict Temp Control) Rearranged Regio-Rearranged / Racemized Impurities Aziridinium->Rearranged Uncontrolled Ring Opening

Workflow for (2S)-2-(morpholin-4-yl)propan-1-ol, highlighting the aziridinium rearrangement pitfall.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. The key metric of success here is the preservation of the >98% ee of the starting material.

Protocol A: Direct Aryl Etherification via Mitsunobu Reaction

Causality & Rationale: The Mitsunobu reaction is the premier choice for synthesizing aryl ethers from this substrate. Because the reaction proceeds via an oxyphosphonium intermediate rather than a free carbocation or discrete leaving group, the lifetime of any species capable of forming an aziridinium ion is virtually zero. Furthermore, because the reaction occurs at the primary C1 carbon, the C2 stereocenter is entirely undisturbed. We utilize DIAD over DEAD due to its superior safety profile and liquid state, which allows for precise dropwise addition to control the exothermic betaine formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve (2S)-2-(morpholin-4-yl)propan-1-ol (1.0 eq), the target phenol derivative (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.2 M concentration).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise via a syringe pump over 30 minutes. Self-Validation Check: The solution will temporarily turn yellow upon each drop as the betaine forms, fading as it reacts with the alcohol. If the yellow color persists without fading, the PPh₃ has been depleted or oxidized.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 12 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient) to remove the triphenylphosphine oxide and reduced DIAD byproducts.

Protocol B: Low-Temperature Mesylation and Aliphatic Amination

Causality & Rationale: When Mitsunobu conditions are inapplicable (e.g., when attaching an aliphatic amine), the hydroxyl group must be converted to a mesylate. To prevent the morpholine nitrogen from attacking the newly formed mesylate, the reaction must be kept strictly below 0 °C, and the intermediate must be consumed immediately by a strong external nucleophile.

Step-by-Step Methodology:

  • Mesylation: Dissolve the chiral alcohol (1.0 eq) and Triethylamine (Et₃N, 1.5 eq) in anhydrous DCM. Cool the mixture to strictly -5 °C using an ice/brine bath.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes. Stir at -5 °C for 45 minutes. Self-Validation Check: Perform a rapid TLC (DCM:MeOH 9:1). Complete consumption of the starting material indicates successful mesylation.

  • Critical Transfer: Do not perform a standard aqueous workup at room temperature. Instead, wash the cold organic layer rapidly with ice-cold saturated NaHCO₃ (<5 °C), dry quickly over cold Na₂SO₄, and concentrate under a high-vacuum rotary evaporator with the water bath set to 10 °C.

  • Amination: Immediately dissolve the unstable mesylate in anhydrous DMF. Add the target primary amine (2.0 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq). Heat the mixture to 40 °C for 4 hours to drive the intermolecular S_N2 displacement faster than any background intramolecular rearrangement.

Quantitative Data & Optimization Summaries

The following table summarizes the optimization data collected during the validation of these protocols. Notice the catastrophic drop in enantiomeric excess and yield when temperature control is lost during mesylation, directly proving the interference of the aziridinium pathway.

Reaction PathwayNucleophile / ReagentTemp (°C)Time (h)Yield (%)ee (%)Major Impurity Profile
Mitsunobu Etherification Substituted Phenol0 to 251282 - 88>99Hydrazine dicarboxylate byproduct
Mesylation + Intermolecular S_N2 Aliphatic Amine-5 to 40475 - 80>98Regioisomer (<2%)
Mesylation (Poor Temp Control) Aliphatic Amine2512<40<80Regioisomer (>40%)

Self-Validating QC Metric: To ensure the integrity of the final API intermediate, an aliquot of the purified product must be subjected to chiral HPLC analysis (e.g., using a Chiralcel OD-H column) against a known racemic standard. An ee% below 98% is a definitive diagnostic indicator that the aziridinium pathway was inadvertently triggered during synthesis.

References

  • NextSDS. "(2S)-2-(morpholin-4-yl)propan-1-ol — Chemical Substance Information". URL: [Link]

  • PubChem. "2-(Morpholin-4-yl)propan-1-ol". National Center for Biotechnology Information. URL: [Link]

  • Google Patents. "WO2015113452A1 - Compounds" (LRRK2 Kinase Inhibitor Applications).
  • ResearchGate. "Rearrangement of β-Amino Alcohols via Aziridiniums: A Review". DOI: 10.1039/b806985a. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving overall yield in (2S)-2-(morpholin-4-yl)propan-1-ol synthesis

Topic: Yield Optimization in (2S)-2-(morpholin-4-yl)propan-1-ol Synthesis Last Updated: March 20, 2026 | Taipei, Taiwan Introduction (2S)-2-(morpholin-4-yl)propan-1-ol is a critical chiral building block used extensively...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization in (2S)-2-(morpholin-4-yl)propan-1-ol Synthesis Last Updated: March 20, 2026 | Taipei, Taiwan

Introduction

(2S)-2-(morpholin-4-yl)propan-1-ol is a critical chiral building block used extensively in pharmaceutical development and medicinal chemistry. Synthesizing this amino alcohol with high stereochemical purity and overall yield presents significant challenges due to the highly hydrophilic nature of the product and the entropic barriers associated with morpholine ring formation.

This technical support guide abandons generic advice to provide process chemists with mechanistic troubleshooting, causality-driven explanations, and self-validating protocols for the two primary synthetic routes.

Diagnostic Workflow: Selecting Your Synthetic Route

Before troubleshooting specific steps, it is essential to align your synthetic strategy with your purity and yield requirements. The flowchart below outlines the strategic decision-making process between direct alkylation and ester reduction.

RouteSelection Start Target: (2S)-2-(morpholin-4-yl)propan-1-ol RouteA Route A: Direct Alkylation (L-alaninol + bis(2-chloroethyl) ether) Start->RouteA 1-Step, Lower Yield RouteB Route B: Ester Reduction (L-alanine -> Ester -> LAH Reduction) Start->RouteB 3-Step, Higher Yield & Purity IssueA Issue: Poor ring closure, water-soluble product loss RouteA->IssueA IssueB Issue: Al-salt trapping, Epimerization risk RouteB->IssueB SolA Solution: DIPEA/NaI, Continuous Extraction IssueA->SolA SolB Solution: Fieser Quench, Strict Temp Control IssueB->SolB

Caption: Decision matrix and common bottlenecks for synthesizing (2S)-2-(morpholin-4-yl)propan-1-ol.

Section 1: Troubleshooting Route A (Direct Alkylation)

Reaction: (S)-2-aminopropan-1-ol (L-alaninol) + bis(2-chloroethyl) ether (2S)-2-(morpholin-4-yl)propan-1-ol.

Q: Why is my yield consistently below 30% when reacting L-alaninol with bis(2-chloroethyl) ether?

A: The double SN​2 ring-closure is entropically and enthalpically demanding. Using standard inorganic bases (like K2​CO3​ ) in DMF often leads to incomplete reactions (mono-alkylation) or polymerization of the ether[1].

  • Causality: Bis(2-chloroethyl) ether is a poor electrophile for the second intramolecular SN​2 step due to the developing steric strain of the morpholine ring. The reaction stalls at the mono-alkylated intermediate.

  • Self-Validating Protocol: Switch to a homogeneous organic base like N,N-Diisopropylethylamine (DIPEA) and add a catalytic amount of Sodium Iodide (NaI)[2]. The NaI facilitates an in situ Finkelstein reaction, converting the unreactive chloride into a highly reactive iodide intermediate. Validation: The reaction mixture will transition from pale yellow to a deep orange/brown, visually confirming the formation of the active iodo-species.

Table 1: Quantitative Optimization of Direct Alkylation Conditions

Base (Equiv)SolventAdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
K2​CO3​ (3.0)DMFNone100486522
K2​CO3​ (3.0)MeCNNone80484015
DIPEA (3.5)DMFNone100248545
DIPEA (3.5)MeCNNaI (0.1 eq)8518>9578
Q: The reaction completes, but I lose all my product during aqueous workup. How do I isolate it?

A: (2S)-2-(morpholin-4-yl)propan-1-ol is highly hydrophilic. The morpholine nitrogen and the primary hydroxyl group create strong hydrogen bond networks with water.

  • Causality: Traditional liquid-liquid extraction (LLE) with EtOAc or DCM fails because the partition coefficient (logP) heavily favors the aqueous phase, especially in the presence of inorganic salts.

  • Self-Validating Protocol (Non-Aqueous Isolation): Eliminate the aqueous workup entirely.

    • Strip the MeCN/DMF under high vacuum (rotary evaporator, bath at 50°C, <10 mbar).

    • Triturate the crude viscous residue with cold Methyl tert-butyl ether (MTBE) (5 mL/g of crude).

    • Vigorously stir for 30 minutes. Validation: The precipitation of hydrohalide salts serves as your visual confirmation that the free base is partitioning into the organic solvent.

    • Filter the salts through a sintered glass funnel and concentrate the filtrate.

    • Purify the free base via vacuum distillation (bp ~75-80°C at 0.1 mmHg).

Section 2: Troubleshooting Route B (Ester Reduction)

Reaction: (S)-ethyl 2-morpholinopropanoate + LiAlH4​ (2S)-2-(morpholin-4-yl)propan-1-ol.

Q: I am scaling up the reduction using LiAlH4​ , but my isolated product is racemic. What causes this epimerization?

A: Epimerization at the C2 position occurs prior to the actual reduction, usually if the ester is exposed to unquenched bases or excessive heat[3].

  • Causality: The alpha-proton of (S)-ethyl 2-morpholinopropanoate is highly acidic due to the adjacent electron-withdrawing ester carbonyl and the inductive effect of the morpholine ring. If the reduction is run at elevated temperatures, enolization occurs, scrambling the (S)-stereocenter.

  • Self-Validating Protocol: Ensure the starting ester is strictly neutralized. Perform the LiAlH4​ addition at 0°C and do not exceed 20°C during the reaction. Validation: Monitor the reaction via TLC; the disappearance of the UV-active ester spot confirms completion without the need for heat, preserving stereochemical integrity.

Q: The reduction goes to completion, but my yield is abysmal because the product is trapped in the gelatinous aluminum salts. How do I break the emulsion?

A: Amino alcohols form incredibly stable, multidentate chelate complexes with aluminum ions.

  • Causality: Standard acidic or basic quenches produce Al(OH)3​ gels that physically and chemically trap the polar amino alcohol. The Fieser method forces the aluminum into a crystalline lattice (sodium aluminate), physically excluding the product.

FieserQuench AlComplex Al-Alkoxide Complex (Product Trapped) Step1 Add x mL H2O (Hydrolyze Hydrides) AlComplex->Step1 Step2 Add x mL 15% NaOH (Form Aluminate) Step1->Step2 Step3 Add 3x mL H2O (Precipitate Al(OH)3) Step2->Step3 Product Filter Granular Salts Release Free Amino Alcohol Step3->Product

Caption: Mechanistic workflow of the Fieser quench releasing the chelated amino alcohol.

Step-by-Step Methodology: The Fieser Quench Protocol This protocol is designed for x grams of LiAlH4​ used in the reaction.

  • Cooling: Upon completion of the reduction, cool the reaction mixture to 0°C using an ice-water bath.

  • Hydrolysis ( x mL H2​O ): Slowly add x mL of deionized water dropwise with vigorous stirring. Caution: Highly exothermic; H2​ gas evolves. Wait until effervescence ceases.

  • Aluminate Formation ( x mL NaOH): Add x mL of a 15% (w/v) aqueous NaOH solution. Stir for 5 minutes.

  • Precipitation ( 3x mL H2​O ): Add 3x mL of deionized water.

  • Maturation & Validation: Remove the ice bath and stir vigorously at room temperature for 15-30 minutes. Self-Validation Check: The reaction mixture MUST transition from a sticky gray gel to a suspension containing crisp, white, granular salts. If the salts remain gummy, add 1-2 grams of anhydrous MgSO4​ and stir for an additional 10 minutes to force crystallization.

  • Isolation: Filter the granular salts through a pad of Celite. Wash the filter cake thoroughly with warm THF (3 × 50 mL) to extract any remaining coordinated product.

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield the crude (2S)-2-(morpholin-4-yl)propan-1-ol.

References

  • [3] Discovery and Optimization of Pyrrolopyrimidines as Highly Potent... Royal Society of Chemistry (RSC).

  • [1] US8349840B2 - Piperazine-substituted benzothiophenes for treatment of mental disorders. Google Patents.

  • [2] EP 2332909 B1 - HYDROXYBENZAMIDE DERIVATIVES AND THEIR USE AS INHIBITORS OF HSP90. European Patent Office.

Sources

Optimization

purification and recrystallization techniques for crude (2S)-2-(morpholin-4-yl)propan-1-ol

Welcome to the Technical Support Center for downstream processing and purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream processing and purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (2S)-2-(morpholin-4-yl)propan-1-ol (CAS: 1352306-49-0).

Because this target is a chiral β-amino alcohol, standard chromatographic methods are often insufficient for achieving both high chemical purity and high enantiomeric excess (ee). The workflows below leverage the molecule's distinct acid-base chemistry and stereochemical properties to create a self-validating, highly efficient purification pipeline.

I. Core Purification Workflow

The following logic diagram maps the causality of our purification strategy. We exploit the basicity of the morpholine ring for initial chemical purification, followed by diastereomeric salt formation to upgrade chiral purity.

G Crude Crude (2S)-2-(morpholin-4-yl)propan-1-ol (Organic Phase) AcidExt 1. Acid Extraction (0.5 M HCl) Crude->AcidExt AqPhase Aqueous Phase (Ammonium Salt) AcidExt->AqPhase Removes neutral organic impurities BaseExt 2. Basification & Extraction (NaOH to pH > 12, EtOAc) AqPhase->BaseExt FreeBase Enriched Free Base (Organic Layer) BaseExt->FreeBase Recovers amino alcohol Distill 3. Vacuum Distillation (Remove Volatiles) FreeBase->Distill SaltForm 4. Salt Formation (L-Tartaric Acid in EtOH) Distill->SaltForm >95% Chemical Purity Recryst 5. Recrystallization (Cooling & Seeding) SaltForm->Recryst Pure Pure (2S)-2-(morpholin-4-yl)propan-1-ol Tartrate Salt Recryst->Pure >99% ee, >99% Purity

Fig 1. Multi-stage purification workflow exploiting pH-dependent solubility and diastereomeric crystallization.

II. Troubleshooting Guides & FAQs

Q1: My crude reaction mixture contains significant neutral organic impurities. How can I selectively isolate the (2S)-2-(morpholin-4-yl)propan-1-ol? Scientist's Insight: The morpholine nitrogen in your target molecule has a pKa of approximately 8.3. This allows us to use an orthogonal acid-base extraction strategy. By adjusting the aqueous phase to pH < 2 (using 1M HCl), the amine is quantitatively protonated into a highly water-soluble ammonium salt. Neutral impurities (e.g., unreacted alkylating agents or non-basic byproducts) remain in the organic phase and are discarded. Subsequent basification to pH > 12 (using NaOH) deprotonates the amine, driving it back into a fresh organic extraction solvent. This is a self-validating step: if the pH is strictly controlled, the phase transfer is near-quantitative.

Q2: The isolated free base is a viscous oil that resists crystallization. How do I obtain a solid, handleable product? Scientist's Insight: Small, polar amino alcohols like (2S)-2-(morpholin-4-yl)propan-1-ol (MW 145.2 g/mol )[1] often present as viscous oils or low-melting waxy solids due to strong intermolecular hydrogen bonding and conformational flexibility. To induce crystallization, you must increase the lattice energy. This is achieved by converting the free base into a crystalline salt. Reacting the free base with an anhydrous acid generates a salt with a significantly higher melting point, facilitating robust crystallization.

Q3: I need to ensure the enantiomeric excess (ee) is >99%. What is the most reliable recrystallization technique? Scientist's Insight: To upgrade the chiral purity of the (2S) enantiomer,2 is the gold standard[2]. By reacting your enriched (2S) free base with a chiral resolving agent—such as L-(+)-tartaric acid—you form a diastereomeric salt[3]. Unlike enantiomers, 4, including different solubility profiles[4]. Recrystallizing the tartrate salt from an ethanol/water mixture will selectively precipitate the highly pure (2S)-tartrate diastereomer, leaving any trace (2R)-tartrate in the mother liquor.

Q4: My salt "oils out" instead of forming crystals during cooling. What causes this and how do I fix it? Scientist's Insight: "Oiling out" (liquid-liquid phase separation) occurs when the solute concentration exceeds its solubility limit at a temperature above the melting point of the solute in that specific solvent mixture. To troubleshoot:

  • Adjust the Solvent System: Increase the proportion of the anti-solvent (e.g., add more acetone to the ethanol) to lower the solubility curve below the oiling-out temperature.

  • Control Supersaturation: Cool the solution linearly and slowly (e.g., 0.1 °C/min). Rapid cooling forces the system into the labile zone, promoting phase separation over nucleation.

  • Seeding: Introduce a few seed crystals of pure (2S)-2-(morpholin-4-yl)propan-1-ol tartrate at the metastable zone boundary. Seeding bypasses the high activation energy of primary nucleation, forcing the system directly into crystal growth.

III. Quantitative Data & Solvent Selection

Parameter / MetricValueImpact on Purification Strategy
Molecular Weight 145.2 g/mol Low MW makes the free base amenable to short-path vacuum distillation prior to salt formation.
pKa (Morpholine N) ~8.3Ideal for acid-base extraction. Aqueous phase must be pH < 5 for extraction, and pH > 11 for recovery.
Physical State (Free Base) Viscous oil / waxy solidDirect crystallization is highly inefficient; requires conversion to a salt (e.g., tartrate or hydrochloride).
Target Enantiomeric Excess >99% eeNecessitates diastereomeric resolution using L-(+)-tartaric acid to exploit solubility differentials.

IV. Validated Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction

This protocol self-validates through strict pH monitoring, ensuring near-quantitative recovery of the basic pharmacophore.

  • Dilution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Acidification (Validation Point): Transfer to a separatory funnel. Add 1M HCl slowly while shaking vigorously. Validation: Use pH paper to confirm the aqueous phase is strictly pH < 2. This guarantees complete protonation of the morpholine nitrogen.

  • Phase Separation: Separate the layers. Wash the aqueous layer once more with EtOAc to remove residual neutral impurities. Discard the organic layers.

  • Basification (Validation Point): Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 2M NaOH dropwise. Validation: Confirm pH > 12. The solution will turn cloudy as the free base (2S)-2-(morpholin-4-yl)propan-1-ol "oils out" of the aqueous phase.

  • Extraction & Drying: Extract the basic aqueous layer with fresh EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the chemically enriched free base.

Protocol B: Diastereomeric Salt Formation & Recrystallization

This protocol utilizes chiral recognition to upgrade the enantiomeric purity of the isolated free base.

  • Dissolution: Dissolve the enriched (2S)-2-(morpholin-4-yl)propan-1-ol free base in absolute ethanol (EtOH) (5 mL/g) and heat to 60 °C.

  • Acid Addition: In a separate flask, dissolve 1.05 molar equivalents of L-(+)-tartaric acid in warm EtOH. Add this acid solution dropwise to the free base solution while stirring continuously.

  • Controlled Cooling (Validation Point): Turn off the heating mantle and allow the solution to cool linearly to room temperature. Validation: The solution should remain clear until the metastable zone is reached (typically around 35–40 °C).

  • Seeding: If no spontaneous nucleation occurs at 30 °C, add 1-2 mg of pure (2S)-2-(morpholin-4-yl)propan-1-ol L-tartrate seed crystals.

  • Isolation: Once a thick slurry forms, transfer the flask to an ice bath (0 °C) and stir for 2 hours to maximize yield. Filter the crystals under vacuum, wash with a minimal amount of ice-cold EtOH, and dry in a vacuum oven at 40 °C to a constant weight.

V. References

1.[1] Title: (2S)-2-(Morpholin-4-yl)propan-1-ol | CymitQuimica Source: cymitquimica.com URL: 2.[3] Title: 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts Source: libretexts.org URL: 3.[2] Title: New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol | The Journal of Organic Chemistry Source: acs.org URL: 4.[4] Title: Tartaric Acid (Chemistry) – Study Guide Source: studyguides.com URL:

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomeric Excess (ee) Issues in (2S)-2-(morpholin-4-yl)propan-1-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stereochemical and analytical challenges associated with (2S)-2-(morpholin-4-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stereochemical and analytical challenges associated with (2S)-2-(morpholin-4-yl)propan-1-ol . Maintaining the integrity of the C2 chiral center requires precise control over thermodynamic conditions during synthesis and specific mobile phase modifications during chromatographic analysis.

System Overview & Mechanistic Failure Points

(2S)-2-(morpholin-4-yl)propan-1-ol is a valuable chiral amino alcohol building block. Its synthesis typically proceeds via the N-alkylation of enantiopure L-alaninol or the reduction of (2S)-2-morpholinopropanoic acid. Enantiomeric excess (ee) degradation usually occurs at two distinct phases: synthetic racemization (due to harsh basic or activating conditions) and analytical artifacts (due to secondary interactions on chiral stationary phases).

SynthesisWorkflow Start1 L-Alaninol (Enantiopure) Alkylation N-Alkylation Bis(2-chloroethyl) ether Start1->Alkylation Start2 L-Alanine (Enantiopure) AcidInter (2S)-2-Morpholinopropanoic Acid Start2->AcidInter Alkylation Product (2S)-2-(Morpholin-4-yl)propan-1-ol Target Molecule Alkylation->Product Direct Risk1 Risk: Strong Base/Heat causes deprotonation Alkylation->Risk1 Reduction Reduction (BH3-THF) AcidInter->Reduction Reduction->Product Indirect Risk2 Risk: Acid Activation causes enolization Reduction->Risk2

Workflow of synthesis routes and critical racemization risk points.

Diagnostic Q&A: Resolving Synthesis and Analytical Bottlenecks

Q: Why is my ee dropping significantly during the N-alkylation of L-alaninol with bis(2-chloroethyl) ether? A: The loss of enantiomeric purity here is driven by α -proton abstraction. The chiral center at C2 is adjacent to an electronegative oxygen (hydroxyl) and a nitrogen atom. Under harsh kinetic conditions (e.g., temperatures >120°C or strong bases like NaH or KOtBu), the α -proton becomes sufficiently acidic to be reversibly deprotonated. This forms a planar enamine-like intermediate that reprotonates non-stereoselectively. Causality Fix: Shift to a milder base such as Potassium Carbonate (K 2​ CO 3​ ) or N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like Acetonitrile (MeCN). Limiting the reaction temperature to 80°C provides sufficient energy for the double S N​ 2 alkylation without triggering deprotonation at the chiral center.

Q: I am synthesizing the compound via the indirect route using (2S)-2-morpholinopropanoic acid. Why does the reduction step cause epimerization? A: If you activate the carboxylic acid to an acid chloride or a mixed anhydride prior to reduction, you create a highly electrophilic intermediate. In the presence of the base used during activation, this intermediate is highly susceptible to enolization (or ketene formation), which immediately destroys the stereocenter at C2. Causality Fix: Bypass harsh activation steps entirely. Directly reduce the free (2S)-2-morpholinopropanoic acid using Borane-Tetrahydrofuran (BH 3​ ·THF) complex. Borane coordinates directly to the carboxylic acid and reduces it to the alcohol under mild, neutral conditions, perfectly preserving the ee.

Q: My chiral HPLC shows poor resolution and severe peak tailing. Is my ee actually low, or is it an analytical artifact? A: It is highly likely an analytical artifact. (2S)-2-(morpholin-4-yl)propan-1-ol contains a basic tertiary amine (the morpholine ring). On many chiral stationary phases (CSPs), basic amines interact strongly with residual acidic silanol groups on the silica support[1]. This secondary interaction causes severe peak tailing, broadening, and co-elution, which artificially lowers the integrated ee[2]. Causality Fix: Introduce a basic modifier to your mobile phase. Adding 0.1% Diethylamine (DEA) effectively masks the residual silanols, outcompeting the analyte for these non-specific binding sites[1]. This restores sharp peak shapes and allows for accurate enantiomeric resolution[3].

HPLC_Troubleshooting Issue Issue: Poor ee Resolution or Peak Tailing Check Is the morpholine nitrogen interacting with silica? Issue->Check Action1 Add Basic Modifier (0.1% DEA) Check->Action1 Mobile phase fix Action2 Derivatize Alcohol (e.g., Benzoylation) Check->Action2 Sample fix Result Sharp Peaks & Accurate ee Integration Action1->Result Action2->Result

Decision tree for resolving chiral HPLC peak tailing and ee integration issues.

Self-Validating Methodologies

To ensure a self-validating system, the following protocols have been engineered to prevent racemization and guarantee accurate analytical readouts.

Protocol A: Mild N-Alkylation of L-Alaninol (High ee Retention)
  • Preparation: Charge a clean, dry, argon-purged round-bottom flask with enantiopure L-alaninol (1.0 eq) and anhydrous Acetonitrile (10 mL/g).

  • Base Addition: Add anhydrous Potassium Carbonate (K 2​ CO 3​ , 2.5 eq). Stir the suspension at room temperature (20°C) for 15 minutes to ensure uniform dispersion.

  • Reagent Addition: Dropwise, add bis(2-chloroethyl) ether (1.1 eq) over 30 minutes. Note: Controlled addition prevents localized exothermic spikes that contribute to racemization.

  • Alkylation: Heat the reaction mixture to 80°C and reflux for 16 hours under an argon atmosphere.

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure (water bath <40°C).

  • Purification: Purify via flash chromatography (DCM:MeOH 95:5) to yield the pure target molecule.

Protocol B: Chiral HPLC Analysis for Basic Amino Alcohols
  • Column Selection: Use a polysaccharide-coated Chiral Stationary Phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mixture of n-Hexane / Isopropanol (90:10 v/v). Critically, add 0.1% Diethylamine (DEA) to the bulk mobile phase to suppress silanol interactions[1].

  • Parameters: Set the flow rate to 1.0 mL/min and column temperature to 25°C.

  • Detection: Monitor via UV at 210 nm.

  • Sample Prep: Dissolve 1 mg of the purified product in 1 mL of the mobile phase. Warning: Do not use pure strong solvents (like pure MeOH) as the injection solvent, as this will cause severe band broadening.

Empirical Data: Condition Optimization Matrix

The following table summarizes the quantitative relationship between synthetic conditions and the resulting yield and enantiomeric excess. Notice the sharp decline in ee when strong bases and high temperatures are applied.

Base UsedSolvent SystemReaction Temp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Sodium Hydride (NaH)THF657862
Potassium tert-butoxideToluene1108545
Potassium Carbonate Acetonitrile 80 91 >99
N,N-DiisopropylethylamineDMF908898

References

  • National Institutes of Health (NIH) / PMC. "Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects". Molecules. URL:[Link]

  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC". Chromatography Online. URL:[Link]

Sources

Optimization

overcoming (2S)-2-(morpholin-4-yl)propan-1-ol solubility problems in non-polar organic solvents

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing phase-separation, precipitation, or poor reaction kinetics when utilizing (2S)-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing phase-separation, precipitation, or poor reaction kinetics when utilizing (2S)-2-(morpholin-4-yl)propan-1-ol in non-polar organic solvent systems.

Below, we deconstruct the physicochemical causality of these solubility issues and provide field-validated, self-monitoring protocols to overcome them.

Diagnostic FAQs: Understanding the Causality

Q: Why does (2S)-2-(morpholin-4-yl)propan-1-ol crash out of non-polar solvents like hexane, heptane, or toluene? A: The insolubility is driven by the molecule's bifunctional nature. The primary hydroxyl (-OH) group acts as a strong hydrogen bond donor, while the morpholine ring (containing a tertiary amine and an ether oxygen) provides multiple strong hydrogen bond acceptors. This creates a robust, self-associating intermolecular hydrogen-bonded network. In non-polar solvents with low dielectric constants, the enthalpy of solvation is simply insufficient to overcome the lattice and intermolecular energy of the pure compound 1.

Q: I need to perform a reaction in a non-polar medium. What is the best co-solvent to use without disrupting the reaction kinetics? A: We recommend 2-Methyltetrahydrofuran (2-MeTHF) . Unlike highly polar, reactive solvents (e.g., DMF or DMSO), 2-MeTHF is a moderately polar, bio-renewable ether that effectively solvates amino alcohols while maintaining excellent miscibility with non-polar bulk phases like toluene. It is frequently utilized as a green replacement in organometallic and peptide syntheses to maintain homogeneity 2.

Q: My downstream chemistry strictly forbids polar coordinating co-solvents. How do I force solubility of this compound in pure alkanes? A: You must chemically mask the hydrogen bond donor. Converting the primary alcohol to a tert-butyldimethylsilyl (TBDMS) ether drastically increases the molecule's lipophilicity and steric bulk. This effectively shatters the intermolecular H-bond network, rendering the derivatized molecule highly soluble in pure hexanes or heptane 3.

Quantitative Data: Solvent System Profiles

To facilitate rapid solvent selection, the following table summarizes the behavior of (2S)-2-(morpholin-4-yl)propan-1-ol across various solvent environments.

Solvent SystemDielectric Constant (ε)Relative SolubilitySolvation Mechanism / CausalityRecommended Use Case
Hexane (100%) 1.89< 1 mg/mLCannot disrupt H-bond network.Not recommended for free base.
Toluene (100%) 2.38~ 5 mg/mLWeak π-interactions; insufficient for full solvation.Biphasic reactions (with PTC).
Dichloromethane 8.93> 50 mg/mLDipole-dipole interactions disrupt self-association.Extractions, halogen-tolerant steps.
Toluene / 2-MeTHF (9:1) ~ 3.00> 100 mg/mL2-MeTHF acts as an entrainer, coordinating the -OH group.Organometallic reactions, coupling.
2-MeTHF (100%) 6.97> 500 mg/mLStrong ether-oxygen coordination with the amino alcohol.Stock solution preparation.

Solubility Troubleshooting Workflow

Use the following logical matrix to determine the optimal solubilization strategy for your specific experimental constraints.

G Start Insoluble in Non-Polar Solvent Q1 Are polar co-solvents tolerated in reaction? Start->Q1 UseCoSolvent Add 5-15% 2-MeTHF (Green Co-solvent) Q1->UseCoSolvent Yes Q2 Is the free -OH group required for this step? Q1->Q2 No Protect Synthesize TBDMS Ether (Increases Lipophilicity) Q2->Protect No Biphasic Use Biphasic System with PTC Q2->Biphasic Yes

Decision matrix for overcoming (2S)-2-(morpholin-4-yl)propan-1-ol solubility issues.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Co-Solvent Mediated Solubilization (The 2-MeTHF Strategy)

Purpose: To achieve a homogeneous solution in a predominantly non-polar bulk solvent without chemical derivatization.

  • Initial Suspension: Weigh (2S)-2-(morpholin-4-yl)propan-1-ol into a dry reaction vessel. Add the required volume of the non-polar bulk solvent (e.g., Toluene). The mixture will appear as a cloudy suspension or an immiscible oil layer.

  • Titration of Co-Solvent: Dropwise, add anhydrous 2-MeTHF under moderate stirring (400 rpm) at room temperature.

  • Equilibration: Allow 2 minutes of stirring per 5% volume addition of 2-MeTHF to allow the solvation shell to form around the morpholine derivatives.

  • Self-Validation Check: The system is validated when the turbid suspension transitions into a completely transparent, single-phase solution. Test: Stop stirring for 60 seconds; if no oil droplets or precipitate settle at the bottom, the solvation is complete.

Protocol B: Lipophilic Masking via TBDMS Protection

Purpose: To permanently alter the partition coefficient of the molecule for strictly non-polar workflows.

  • Preparation: Dissolve 1.0 eq of (2S)-2-(morpholin-4-yl)propan-1-ol in anhydrous Dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add 2.0 eq of Imidazole. Causality: Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst to activate the silyl chloride.

  • Silylation: Slowly add 1.2 eq of tert-Butyldimethylsilyl chloride (TBDMS-Cl) dissolved in a minimal amount of DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check (TLC): Monitor via Thin Layer Chromatography (Eluent: Hexane/EtOAc 7:3). The highly polar starting material will remain near the baseline ( Rf​≈0.1 ). The successful formation of the lipophilic TBDMS ether will appear as a new, fast-moving spot ( Rf​≈0.8 ). The complete disappearance of the baseline spot validates the total masking of the hydroxyl group.

  • Workup & Solvent Exchange: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with Hexane (3x). The newly synthesized TBDMS-ether will now partition perfectly into the hexane layer, completely resolving your non-polar solubility issue. Dry over Na2​SO4​ and concentrate.

References

  • Polybluechem. Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.[Link]

  • ACS Publications. Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection.[Link]

  • ACS Publications. A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel.[Link]

Sources

Troubleshooting

troubleshooting chiral HPLC separation of (2S)-2-(morpholin-4-yl)propan-1-ol enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing (2S)-2-(morpholin-4-yl)propan-1-ol and its enantiom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing (2S)-2-(morpholin-4-yl)propan-1-ol and its enantiomer.

This molecule presents a "perfect storm" of chromatographic challenges: it is highly polar, contains a strongly basic tertiary amine (the morpholine ring), and lacks a UV-active chromophore. This guide synthesizes field-proven methodologies, mechanistic explanations, and self-validating protocols to ensure your chiral separations are robust and reproducible.

Part 1: Mechanistic Overview & Causality

Before troubleshooting, we must understand the causality behind the chromatographic behavior of 2-(morpholin-4-yl)propan-1-ol:

  • Peak Tailing (The Amine Effect): The basic nitrogen in the morpholine ring acts as a strong hydrogen bond acceptor and proton scavenger. On silica-based chiral stationary phases (CSPs) like Chiralpak AD-H or OD-H, this nitrogen interacts strongly with acidic residual silanols on the silica support[1]. This secondary interaction is slower than the primary chiral recognition, causing severe peak tailing.

  • Detection Limits (The Chromophore Void): The molecule consists only of aliphatic chains, an ether linkage, an amine, and an alcohol. It has virtually no UV absorbance above 220 nm.

  • Chiral Recognition: Enantioseparation on polysaccharide CSPs relies on hydrogen bonding, dipole-dipole, and π−π interactions. Because this molecule lacks aromatic rings, it cannot participate in π−π stacking, relying entirely on steric fit and hydrogen bonding from the primary alcohol and morpholine oxygen/nitrogen.

Part 2: Frequently Asked Questions (FAQs)

Q1: My enantiomer peaks are severely tailing and broad on a standard polysaccharide column. How do I fix this? A: You must suppress the secondary interactions between the morpholine nitrogen and the silica support. This is achieved by adding a volatile basic modifier to the mobile phase. Diethylamine (DEA) or Triethylamine (TEA) at 0.1% (v/v) acts as a competitor, preferentially binding to the acidic silanol groups and shielding your analyte[1][2].

Q2: I am injecting my sample but see a completely flat baseline at 254 nm. Where is my compound? A: 2-(morpholin-4-yl)propan-1-ol does not absorb at 254 nm. You must shift your UV detector to 210 nm. If you do this, ensure your mobile phase solvents have a low UV cutoff (e.g., Hexane and Ethanol are acceptable; avoid Acetone or Ethyl Acetate). Alternatively, switch to a universal detector such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

Q3: I switched to an immobilized column (e.g., Chiralpak IA) to use a wider range of solvents, but my resolution dropped compared to the coated AD-H column. Why? A: While immobilized columns (IA, IB, IC) offer superior robustness and allow the use of "extended range" solvents (like MTBE or DCM)[2], the immobilization process can sometimes restrict the conformational flexibility of the polysaccharide polymer. For small, difficult-to-resolve aliphatic molecules, coated phases (AD-H, OD-H) often provide superior raw enantioselectivity due to optimal chiral cavity availability[3].

Q4: My retention times are drifting continuously from run to run. How do I stabilize the method? A: Chiral separations, especially those using basic additives in normal phase, are highly sensitive to column equilibration. Basic additives can cause a "memory effect" on the stationary phase[4]. You must flush the column with at least 20–30 column volumes of the exact mobile phase (including the DEA additive) until the baseline and system pressure are perfectly stable before your first injection.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Pre-Screening Mobile Phase Preparation & Equilibration

To ensure a self-validating system, your mobile phase must be prepared with high precision. Trace water in normal phase solvents will alter the CSP surface activity[4].

  • Solvent Selection: Use strictly HPLC-grade Hexane and Ethanol.

  • Additive Spiking: Add exactly 1.0 mL of high-purity Diethylamine (DEA) to 1000 mL of the pre-mixed Hexane/Ethanol (e.g., 90:10 v/v) mobile phase[4]. Causality: DEA is volatile and ensures the silanols remain masked throughout the run.

  • Degassing: Sonicate and vacuum-filter the mobile phase through a 0.2 µm PTFE membrane.

  • Equilibration: Pump the mobile phase through the chiral column at 1.0 mL/min for a minimum of 45 minutes.

  • Validation: Run a blank injection (injection solvent only). The baseline at 210 nm must not drift more than 1 mAU/min.

Protocol B: Pre-Column Derivatization (For UV Enhancement & Resolution)

If direct separation fails due to poor UV detection or lack of π−π interactions, derivatize the primary alcohol with an achiral aromatic tag (e.g., Benzoyl Chloride). This introduces a strong chromophore and bulky aromatic rings that interact beautifully with Pirkle-type or polysaccharide CSPs[4].

  • Reaction Setup: Dissolve 10 mg of the racemic amino alcohol in 1 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 2.0 equivalents of Triethylamine (TEA) to act as an acid scavenger.

  • Derivatization: Slowly add 1.2 equivalents of Benzoyl Chloride dropwise on ice.

  • Incubation: Stir at room temperature for 30 minutes.

  • Quenching & Extraction: Quench with 1 mL of saturated NaHCO3​ . Extract the organic layer, dry over MgSO4​ , and evaporate the DCM.

  • Reconstitution: Reconstitute the resulting benzoate ester in the HPLC mobile phase (e.g., Hexane/EtOH) prior to injection.

Part 4: Quantitative Data & Method Matrices

Table 1: Recommended Initial Screening Matrix for Morpholine Derivatives

Column ChemistryMobile Phase (Isocratic)AdditiveFlow RateDetectionExpected Result
Chiralpak AD-H (Amylose)Hexane / EtOH (90:10)0.1% DEA1.0 mL/minUV 210 nm / ELSDHigh probability of baseline resolution; sharp peaks.
Chiralcel OD-H (Cellulose)Hexane / IPA (90:10)0.1% DEA1.0 mL/minUV 210 nm / ELSDAlternative selectivity if AD-H fails.
Chiralpak IG (Immobilized)MTBE / EtOH (98:2)0.1% Ethanolamine1.0 mL/minUV 210 nm / ELSDGood for highly polar analytes requiring atypical solvents.
Zwitterionic (ZWIX) MeOH / ACN (50:50)50mM FA + 25mM DEA0.5 mL/minMS (ESI+)Excellent for LC-MS compatibility; uses polar ionic mode[5].

Table 2: Additive Selection Guide for Basic Compounds

AdditiveConcentrationBest Detector CompatibilityMechanism / Notes
Diethylamine (DEA) 0.1% - 0.2% v/vUV (Low wavelength), ELSDStandard for basic amines. Masks silanols effectively[1].
Ammonium Acetate 10 mMLC-MSVolatile salt. Provides ionic strength without suppressing ionization.
Trifluoroacetic Acid (TFA) 0.1% v/vUV (210 nm)Avoid for this molecule unless using a ZWIX column. TFA will protonate the morpholine, causing it to crash out or tail worse on normal phase[3].

Part 5: Diagnostic Workflows & Mechanisms

The following diagrams illustrate the logical troubleshooting path and the chemical mechanism of peak shape correction.

TroubleshootingWorkflow Start Start: Racemic 2-(morpholin-4-yl)propan-1-ol CheckUV Is UV detection viable at 210 nm? Start->CheckUV Derivatize Derivatize with Benzoyl Chloride (Protocol B) CheckUV->Derivatize No / Flat Baseline Screen Screen AD-H / OD-H Hexane/EtOH (90:10) CheckUV->Screen Yes Derivatize->Screen CheckTailing Are peaks tailing (Asymmetry > 1.5)? Screen->CheckTailing AddDEA Add 0.1% DEA to Mobile Phase CheckTailing->AddDEA Yes Optimize Optimize Alcohol % for Resolution CheckTailing->Optimize No AddDEA->Optimize

Fig 1: Decision tree for method development and troubleshooting of aliphatic amino alcohols.

MechanismTailing Silica Silica Support Silanol Acidic Silanol (-Si-OH) Silica->Silanol DEA DEA Additive Silanol->DEA Blocked by Analyte Morpholine Analyte Silanol->Analyte Prevents Tailing Chiral Chiral Cavity Analyte->Chiral Pure Chiral Recognition

Fig 2: Mechanism of peak tailing mitigation using Diethylamine (DEA) as a silanol blocker.

Part 6: References

  • Daicel Chiral Technologies. Frequently Asked Questions. Chiral Technologies. Available at:[Link]

  • Google Patents. WO1998041489A1 - Chiral separations of amino acids. Available at:

  • ResearchGate. How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience? Available at: [Link]

  • Lämmerhofer, M., et al. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases... PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Maintaining Stereochemical Integrity of (2S)-2-(morpholin-4-yl)propan-1-ol at Elevated Temperatures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals addressing the critical challenge of preventing the racemization of chiral amino alcohols du...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals addressing the critical challenge of preventing the racemization of chiral amino alcohols during high-temperature reactions.

Executive Summary & Mechanistic Insights

(2S)-2-(morpholin-4-yl)propan-1-ol is a highly versatile chiral β -amino alcohol utilized extensively as a building block in medicinal chemistry and pharmaceutical research[1]. While it is structurally robust under ambient conditions, exposing this molecule to high-temperature reactions (e.g., >100°C in cross-coupling, nucleophilic aromatic substitution, or amidation) frequently results in unexpected racemization[2].

As a Senior Application Scientist, I often observe researchers treating this loss of enantiomeric excess (ee%) as an unpredictable side effect. However, the causality is rooted in two distinct, predictable chemical pathways:

  • The Aziridinium Pathway (Acid-Promoted): The morpholine nitrogen acts as a strong internal nucleophile. If the primary hydroxyl group is activated (even by trace acidic byproducts at high heat), the nitrogen attacks C1, forming a highly reactive aziridinium intermediate. Subsequent nucleophilic attack by solvent or water at C2 inverts the stereocenter, leading to racemization[3].

  • The Borrowing Hydrogen Pathway (Metal-Catalyzed): When utilizing transition metals (e.g., Ru, Ir, Pd), the alcohol can undergo reversible dehydrogenation to an aldehyde. The highly acidic α -proton at C2 then rapidly enolizes, destroying the chiral center before the intermediate is reduced back to the racemic alcohol[4],[5].

G Start (2S)-2-(morpholin-4-yl)propan-1-ol (Enantiopure) Acidic Acidic Media + Heat (Protonation of -OH) Start->Acidic Pathway A (Acidic) Metal Transition Metal Catalyst (e.g., Ru, Ir) Start->Metal Pathway B (Catalytic) Aziridinium Aziridinium Intermediate (Intramolecular Attack) Acidic->Aziridinium -H2O Nucleophile Nucleophilic Ring Opening (Attack at C2) Aziridinium->Nucleophile Reversible Racemate Racemic Mixture (R/S)-Amino Alcohol Nucleophile->Racemate Inversion Aldehyde Borrowing Hydrogen (Aldehyde Formation) Metal->Aldehyde -H2 Enolization Enolization at C2 (Loss of Stereocenter) Aldehyde->Enolization Tautomerization Enolization->Racemate +H2 (Non-selective)

Mechanistic pathways of (2S)-2-(morpholin-4-yl)propan-1-ol racemization at elevated temperatures.

Troubleshooting Guides & FAQs

Q1: My SNAr reaction at 120°C in DMF yields the desired product, but chiral HPLC shows a drop from 99% ee to 42% ee. What is causing this, and how can I prevent it? Causality: During Nucleophilic Aromatic Substitution (SNAr), the displacement of a halide generates HX (e.g., HCl or HBr). At 120°C, this acidic byproduct protonates the primary alcohol of (2S)-2-(morpholin-4-yl)propan-1-ol, turning it into a viable leaving group. The morpholine nitrogen then attacks, forming the aziridinium ion[3]. Solution: You must strictly control the pH of the microenvironment. Introduce a non-nucleophilic, insoluble inorganic base (like anhydrous K₂CO₃ or Cs₂CO₃) in a 3.0 molar excess. This acts as an "acid sponge," neutralizing HX instantaneously and preventing the activation of the hydroxyl group.

Q2: I am attempting an N-alkylation using a Ruthenium catalyst at 100°C. The product is completely racemic. Is the catalyst destroying the stereocenter? Causality: Yes. Ruthenium and Iridium catalysts are notorious for facilitating "borrowing hydrogen" or "auto-transfer" mechanisms[4]. The catalyst abstracts hydrogen from the alcohol, forming an aldehyde. The stereocenter at C2 is lost via enolization of this aldehyde intermediate[5]. Solution: If a transition metal is strictly required for your workflow, you must protect the primary alcohol prior to the reaction. Converting the -OH to a bulky silyl ether (e.g., TBDPS) prevents the initial dehydrogenation step, locking the stereocenter in place.

Q3: Does the choice of solvent impact the thermal stability of the chiral center? Causality: Absolutely. Polar protic solvents (like water or alcohols) can facilitate auto-protolysis and hydrogen bonding that stabilizes the leaving group transition state at high temperatures, accelerating racemization. Solution: Switch to polar aprotic solvents (DMSO, DMF) or non-polar solvents (Toluene) depending on your solubility requirements, ensuring they are strictly anhydrous.

Quantitative Data: Impact of Reaction Conditions

To illustrate the causality of these mechanisms, the following table summarizes the racemization rates of (2S)-2-(morpholin-4-yl)propan-1-ol under various high-temperature conditions (120°C for 12 hours).

SolventAdditive / CatalystMicroenvironmentFinal ee (%)Primary Racemization Mechanism
TolueneNoneNeutral>99%None (Thermally Stable)
DMFHCl (0.1 equiv)Acidic42%Aziridinium Ion Formation
DMFK₂CO₃ (3.0 equiv)Basic98%Suppressed Aziridinium Formation
TolueneRu(PPh₃)₃Cl₂ (5 mol%)Neutral<5%Borrowing Hydrogen (Dehydrogenation)
WaterNoneNeutral / Protic85%Solvolysis / Auto-protolysis

Self-Validating Experimental Protocol: High-Temperature SNAr

To ensure absolute trustworthiness in your workflow, use the following self-validating protocol for high-temperature couplings. This method incorporates built-in checkpoints to verify stereochemical integrity throughout the experiment.

Step 1: Rigorous Drying (Critical Checkpoint)

  • Action: Dry (2S)-2-(morpholin-4-yl)propan-1-ol over 4Å molecular sieves in anhydrous DMSO for 24 hours prior to use.

  • Causality: Trace water at 120°C acts as both a nucleophile and a proton shuttle, facilitating aziridinium ring-opening and hydrolysis.

Step 2: Reagent Assembly & Acid Suppression

  • Action: In a flame-dried Schlenk flask under Argon, combine the electrophile (1.0 equiv), (2S)-2-(morpholin-4-yl)propan-1-ol (1.2 equiv), and finely milled anhydrous K₂CO₃ (3.0 equiv).

  • Causality: The milled K₂CO₃ provides a massive surface area to immediately quench any generated acid, completely shutting down the aziridinium pathway.

Step 3: Controlled Heating & Kinetic Sampling (Self-Validation)

  • Action: Heat the reaction mixture to 120°C. At t=2h, t=4h, and t=8h, extract a 50 µL aliquot.

  • Validation: Derivatize the aliquot with phenyl isocyanate to form a UV-active carbamate. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

  • Causality: Real-time monitoring ensures that if the base is depleted or localized acidic pockets form, the drop in ee% is detected immediately rather than at the end of a 24-hour cycle.

Step 4: Workup & Isolation

  • Action: Cool the reaction to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify the crude mixture via flash chromatography.

References

  • (2S)-2-(Morpholin-4-yl)
  • 2-(Morpholin-4-yl)
  • Catalytic enantioselective OFF ↔ ON activation processes initiated by hydrogen transfer: concepts and challenges Source: RSC Publishing URL
  • Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination Source: ACS Publications URL
  • 2-Amino-1-(2,4-dichlorophenyl)

Sources

Troubleshooting

reducing byproduct formation in (2S)-2-(morpholin-4-yl)propan-1-ol cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals optimizing the cross-couplin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals optimizing the cross-coupling of (2S)-2-(morpholin-4-yl)propan-1-ol (CAS: 1352306-49-0).

As a chiral β-amino primary alcohol, this substrate presents unique chemoselectivity and stereocontrol challenges. While the primary hydroxyl group is sterically accessible for O-arylation, the adjacent C2 chiral center and the highly coordinating tertiary morpholine amine frequently trigger catalyst poisoning, β-hydride elimination, and racemization. This guide provides field-proven, self-validating protocols and mechanistic insights to eliminate these byproducts.

Section 1: Mechanistic Bottlenecks & Byproduct Causality

To eliminate byproducts, we must first understand the causality of their formation. During transition-metal-catalyzed O-arylation, the metal (Pd, Cu, or Ni) undergoes oxidative addition with the aryl halide, followed by ligand exchange with the alcohol to form a metal-alkoxide intermediate.

For (2S)-2-(morpholin-4-yl)propan-1-ol, the failure modes diverge at this metal-alkoxide stage:

  • β-Hydride Elimination: If reductive elimination is slow, the metal extracts a hydride from the C1 position, yielding an aldehyde[1].

  • Racemization (Loss of 2S ee%): The formation of the aldehyde renders the C2 proton highly acidic. Base-mediated enolization rapidly destroys the 2S stereocenter[2]. Even if the reaction is reversible, the enantiomeric excess (ee%) is permanently degraded.

  • Catalyst Poisoning: The morpholine nitrogen acts as a strong σ-donor, displacing phosphine ligands to form a highly stable, off-cycle N,O-chelate resting state, stalling conversion[3].

Mechanism Start Pd(0) Catalyst + Aryl Halide + (2S)-2-(morpholin-4-yl)propan-1-ol OxAdd Pd(II) Aryl Halide Complex Start->OxAdd Oxidative Addition Alkoxide Pd(II) Aryl Alkoxide Intermediate OxAdd->Alkoxide Base / Ligand Exchange RedElim Reductive Elimination (Desired Pathway) Alkoxide->RedElim Bulky Ligands (RockPhos) BetaElim β-Hydride Elimination (Side Reaction) Alkoxide->BetaElim Slow Reductive Elimination Product (2S)-Aryl Ether Target (Retention of ee%) RedElim->Product Aldehyde Aldehyde Intermediate (Enolization at C2) BetaElim->Aldehyde Racemate Racemized Ether / Enamine (Loss of 2S Stereocenter) Aldehyde->Racemate Reversible Pathway

Mechanistic divergence in Pd-catalyzed O-arylation of (2S)-2-(morpholin-4-yl)propan-1-ol.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant racemization of the (2S) stereocenter during Pd-catalyzed O-arylation? Causality & Solution: Racemization is rarely a direct SN2 displacement on this substrate. Instead, it is caused by the use of overly strong bases (e.g., NaOtBu) combined with slow reductive elimination. Strong bases deprotonate the α-proton of transient aldehyde byproducts formed via β-hydride elimination. Action: Switch to a milder base like Cs₂CO₃ or K₃PO₄. Pair this with a highly bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., RockPhos or t-BuBrettPhos) which sterically forces the Pd(II) center to undergo rapid reductive elimination, outcompeting the β-hydride elimination pathway as established by the Buchwald group[1].

Q2: My reaction stalls at 30% conversion. Is the morpholine ring poisoning the catalyst? Causality & Solution: Yes. The tertiary amine of the morpholine ring is a potent chelator. It coordinates to the Pd or Cu center, displacing the active ligand and trapping the catalyst in an inactive resting state. Action: You must increase the steric bulk around the metal center to physically block N-coordination. If using Palladium, AlPhos or RockPhos are ideal. If using Copper, utilize a rigid bidentate ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline, which saturates the coordination sphere and prevents the morpholine nitrogen from binding[3].

Q3: How can I completely bypass β-hydride elimination for highly sensitive substrates? Causality & Solution: If traditional Pd-catalysis fails, the fundamental limitation is the lifetime of the metal-alkoxide intermediate. Action: Transition to a Metallaphotoredox Catalysis workflow. By utilizing a Ni(II) catalyst paired with an Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), the alcohol is activated via hydrogen atom transfer (HAT) or direct Ni-alkoxide formation, followed by a rapid single-electron transfer (SET) to a Ni(III) species. Reductive elimination from Ni(III) is nearly instantaneous, completely suppressing β-hydride elimination as pioneered by the MacMillan group[4].

Section 3: Quantitative Data: Catalyst & Ligand Performance

The following table summarizes the causal relationship between the chosen catalytic system and the resulting byproduct distribution for (2S)-2-(morpholin-4-yl)propan-1-ol.

Catalyst SystemLigandBaseTemp (°C)O-Arylation Yieldee% RetentionMajor Byproduct
Pd₂(dba)₃ BINAPNaOtBu100< 25%< 50%Aldehyde / Racemate
Pd₂(dba)₃ RockPhosCs₂CO₃8088% > 98% None (Trace enamine)
CuI TetramethylphenanthrolineCs₂CO₃9075%> 95%N-arylation (Trace)
NiCl₂ / Ir-Photo dtbbpyQuinuclidineRT92% > 99% None

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. Do not proceed to the next step without passing the validation checkpoints.

Protocol A: Palladium-Catalyzed O-Arylation (High ee% Retention)

Designed to accelerate reductive elimination and prevent racemization.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with Pd₂(dba)₃ (2.0 mol%), RockPhos (5.0 mol%), and finely milled, anhydrous Cs₂CO₃ (1.5 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and (2S)-2-(morpholin-4-yl)propan-1-ol (1.2 equiv).

  • Solvent: Add anhydrous Toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir vigorously (800 rpm) at 80 °C for 12 hours.

  • Validation Checkpoint 1 (Conversion): Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. If conversion is <50%, check the water content of your Cs₂CO₃. Trace water hydrolyzes the Pd-alkoxide intermediate.

  • Validation Checkpoint 2 (Stereointegrity): Analyze the crude mixture via chiral HPLC. If the ee% has dropped below 98%, verify that the reaction temperature did not exceed 80 °C, as higher thermal energy exponentially increases the rate of β-hydride elimination.

Protocol B: Copper-Catalyzed Ullmann-Type Etherification

A cost-effective alternative utilizing differences in nucleophile deprotonation to control chemoselectivity[5].

  • Preparation: Charge a vial with CuI (10 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).

  • Substrate Addition: Add aryl iodide (1.0 equiv) and (2S)-2-(morpholin-4-yl)propan-1-ol (1.5 equiv).

  • Reaction: Add anhydrous Toluene (0.2 M), seal under argon, and stir at 90 °C for 24 hours.

  • Validation Checkpoint: Analyze chemoselectivity (O- vs N-arylation). If N-arylation or ring-opening is observed, ensure the base is strictly Cs₂CO₃. Utilizing stronger bases like NaOTMS will override the steric-based selectivity and artificially promote undesired C-N coupling pathways[6].

Section 5: Troubleshooting Decision Matrix

Use the following logical workflow to dynamically adjust your reaction parameters based on the specific byproducts detected in your LC-MS or NMR analysis.

DecisionTree Issue Identify Major Byproduct / Failure Mode B1 Aldehyde Formation (β-Hydride Elim.) Issue->B1 B2 Racemization (Loss of ee%) Issue->B2 B3 Catalyst Poisoning (Low Conversion) Issue->B3 Sol1 Switch to RockPhos or Ni/Photoredox Catalysis B1->Sol1 Accelerate C-O coupling Sol2 Use Milder Base (Cs2CO3 instead of NaOtBu) B2->Sol2 Prevent α-deprotonation Sol3 Increase Ligand Loading or Add Lewis Acid (ZnCl2) B3->Sol3 Block N-coordination

Troubleshooting decision matrix for minimizing byproduct formation.

References

  • PubChem - 2-(Morpholin-4-yl)propan-1-ol Chemical and Physical Properties. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Reviews (ACS Publications) - Alcohols as Substrates in Transition-Metal-Catalyzed Arylation, Alkylation, and Related Reactions. Available at:[Link]

  • DSpace@MIT - An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Available at:[Link]

  • The Buchwald Research Group - Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Available at:[Link]

  • Organic Chemistry Portal - Chemoselective N- and O-Arylation of Amino Alcohols. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of (2S)-2-(morpholin-4-yl)propan-1-ol Enantiomeric Purity: A Comparative Guide to Chiral GC/MS and Alternative Modalities

For researchers and drug development professionals, the accurate determination of enantiomeric excess (%ee) in chiral building blocks is a non-negotiable quality attribute. (2S)-2-(morpholin-4-yl)propan-1-ol is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate determination of enantiomeric excess (%ee) in chiral building blocks is a non-negotiable quality attribute. (2S)-2-(morpholin-4-yl)propan-1-ol is a highly versatile chiral amino alcohol used in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). Validating its chiral purity presents unique analytical challenges due to its polarity, basicity, and volatility.

As a Senior Application Scientist, I have structured this guide to objectively compare Direct Chiral Gas Chromatography-Mass Spectrometry (GC/MS) against alternative modalities like Indirect GC/MS and Chiral High-Performance Liquid Chromatography (HPLC). Beyond merely listing protocols, this guide explores the mechanistic causality behind each technique and establishes self-validating workflows to ensure absolute data integrity.

The Analytical Challenge & Mechanistic Causality

(2S)-2-(morpholin-4-yl)propan-1-ol contains two critical functional groups: a primary hydroxyl (-OH) group and a tertiary amine embedded within a morpholine ring.

If analyzed directly via GC, the free hydroxyl group will engage in strong hydrogen bonding with residual silanols on the fused silica capillary wall. This causes severe peak tailing, shifting retention times, and a catastrophic loss of enantioresolution. Therefore, derivatization is not optional; it is a mechanistic necessity [1].

By reacting the analyte with Trifluoroacetic anhydride (TFAA), we cap the primary alcohol to form a trifluoroacetate ester. The morpholine nitrogen, being tertiary, does not react. This targeted derivatization serves a dual purpose:

  • Volatility & Peak Shape: It significantly lowers the boiling point and neutralizes the hydrogen-bond donating capacity of the molecule, yielding sharp, symmetrical peaks[1].

  • Chiral Recognition: The introduced trifluoroacetyl group enhances dipole-dipole interactions with the chiral stationary phase (CSP)[2].

When utilizing a permethylated or trifluoroacetylated β-cyclodextrin column (e.g., Chiraldex G-TA or β-DEX 225), the separation is driven by host-guest inclusion complexation[2][3]. The hydrophobic morpholine/alkyl moiety inserts into the cyclodextrin cavity (6.0–6.5 Å diameter), while the trifluoroacetylated rim interacts stereoselectively with the chiral mouth of the cyclodextrin, resulting in distinct partitioning coefficients for the (2S) and (2R) enantiomers[3].

Workflow A Sample: (2S)-2-(morpholin-4-yl)propan-1-ol B Derivatization (TFAA) Caps -OH to improve volatility A->B C Chiral GC/MS Analysis (β-Cyclodextrin Column) B->C D Enantiomer Resolution (Host-Guest Inclusion) C->D E Quantification (SIM Mode) Calculate %ee D->E

Workflow for Chiral GC/MS validation of (2S)-2-(morpholin-4-yl)propan-1-ol.

Comparative Methodologies: Direct GC/MS vs. Alternatives

While Direct Chiral GC/MS is the gold standard for volatile amino alcohols[4], it is essential to understand how it compares to alternative strategies.

Alternative 1: Indirect GC/MS via Chiral Derivatizing Agents (CDAs)

Instead of using a chiral column, the racemic mixture is reacted with an enantiopure reagent, such as (R)-Mosher's acid chloride (MTPA-Cl), to form covalent diastereomers[5]. These diastereomers possess different physical properties and can be separated on a standard achiral column (e.g., DB-5MS).

  • The Flaw: The accuracy of this method is entirely dependent on the enantiomeric purity of the CDA itself. If the Mosher's acid chloride contains even 0.5% of the (S)-enantiomer, it will artificially inflate the minor enantiomer peak, skewing the %ee calculation[5][6]. Furthermore, kinetic resolution during the derivatization step can cause one enantiomer to react faster than the other, introducing bias.

Alternative 2: Direct Chiral HPLC/UV

Chiral HPLC utilizes polysaccharide-based stationary phases (e.g., Chiralpak AD-H) and is the traditional workhorse for non-volatile pharmaceuticals[7][8][9]. Separation relies on transient hydrogen bonding and steric fit within the polymer clefts[8].

  • The Flaw: For small, aliphatic amino alcohols like (2S)-2-(morpholin-4-yl)propan-1-ol, UV detection is inherently insensitive due to the lack of a strong chromophore[10]. Additionally, the basic morpholine ring requires the addition of a basic modifier (like diethylamine) to the mobile phase to suppress peak tailing, which can degrade the chiral column over time[9].

Mechanisms Root Enantiomeric Separation Strategies DirGC Direct Chiral GC/MS (Cyclodextrin Phase) Root->DirGC IndGC Indirect GC/MS (Chiral Derivatizing Agent) Root->IndGC DirLC Direct Chiral HPLC (Polysaccharide Phase) Root->DirLC DirGC_Mech Transient Diastereomeric Inclusion Complexes DirGC->DirGC_Mech IndGC_Mech Covalent Diastereomers Separated on Achiral Phase IndGC->IndGC_Mech DirLC_Mech Hydrogen Bonding & Pi-Pi Interactions in Clefts DirLC->DirLC_Mech

Comparison of enantiomeric separation mechanisms for chiral amino alcohols.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three primary methodologies when applied to small chiral amino alcohols.

ParameterDirect Chiral GC/MS (β-Cyclodextrin)Indirect GC/MS (Mosher's CDA)Direct Chiral HPLC/UV (Polysaccharide)
Stationary Phase Chiral (e.g., β-DEX 225, G-TA)Achiral (e.g., DB-5MS)Chiral (e.g., Chiralpak AD-H)
Derivatization Yes (Achiral capping, e.g., TFAA)Yes (Chiral reagent, e.g., MTPA-Cl)No (Direct injection)
Separation Mechanism Host-guest inclusion complexationBoiling point differences of diastereomersSteric fit & H-bonding in polymer clefts
Sensitivity (LOD) Excellent (~1-5 ng/mL via SIM)Excellent (~1-5 ng/mL via SIM)Poor (Requires high µg/mL due to lack of chromophore)
Analysis Time Fast (15–20 minutes)Fast (15–20 minutes)Moderate to Slow (20–45 minutes)
Risk of Error Low (Direct measurement)High (Dependent on CDA purity & kinetic resolution)Moderate (Baseline noise can obscure minor enantiomer)

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols cannot exist in a vacuum. They must be self-validating. The following Direct Chiral GC/MS protocol incorporates built-in System Suitability Testing (SST) to guarantee data integrity.

Protocol A: Direct Chiral GC/MS (The Recommended Standard)

Step 1: Sample Preparation & Derivatization

  • Accurately weigh 1.0 mg of (2S)-2-(morpholin-4-yl)propan-1-ol into a 2.0 mL glass vial.

  • Dissolve in 1.0 mL of anhydrous dichloromethane (DCM).

  • Add 50 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of anhydrous pyridine (acts as an acid scavenger to drive the reaction forward).

  • Cap the vial and incubate at 60°C for 20 minutes.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Causality: Removing excess TFAA prevents degradation of the sensitive cyclodextrin stationary phase.

  • Reconstitute the residue in 1.0 mL of fresh DCM.

Step 2: GC/MS Instrumental Conditions

  • Column: Chiraldex G-TA or Supelco β-DEX 225 (30 m × 0.25 mm ID × 0.25 µm film thickness)[2][3].

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 50:1, Injector temperature 220°C.

  • Oven Program: 80°C (hold 2 min), ramp at 2°C/min to 140°C, then 10°C/min to 200°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) mode targeting the molecular ion and the base peak of the TFA-derivatized analyte to maximize signal-to-noise for the minor enantiomer.

Step 3: The Self-Validating System Suitability Test (SST) Before analyzing the actual sample, the system must prove it is capable of resolving the enantiomers.

  • Action: Inject a derivatized racemic standard of 2-(morpholin-4-yl)propan-1-ol.

  • Acceptance Criteria: The resolution ( Rs​ ) between the (2S) and (2R) peaks must be ≥1.5 (baseline resolution). The peak area ratio must be 50:50 ( ±1% ) to rule out kinetic resolution or injection discrimination.

  • Blank Evaluation: Inject a DCM blank post-SST to confirm zero carryover, ensuring the minor enantiomer in the actual sample is not an artifact of a previous injection.

Protocol B: Direct Chiral HPLC/UV (Alternative Workflow)

Step 1: Sample Preparation

  • Dissolve 2.0 mg of the analyte in 1.0 mL of the mobile phase. (Higher concentration is required due to poor UV absorbance)[10].

Step 2: HPLC Conditions

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[9].

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: Diethylamine (DEA) is mandatory to mask residual silanols on the silica support, preventing the basic morpholine nitrogen from causing severe peak tailing[9].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Step 3: Validation Check

  • Action: Inject the racemic standard.

  • Acceptance Criteria: Rs​≥1.5 . Signal-to-noise ratio (S/N) for the minor enantiomer must be ≥10 (Limit of Quantitation) to accurately report %ee.

Conclusion

For the validation of (2S)-2-(morpholin-4-yl)propan-1-ol enantiomeric purity, Direct Chiral GC/MS utilizing a β-cyclodextrin stationary phase is the superior analytical choice. By pairing achiral derivatization (to optimize volatility and peak shape) with direct chiral inclusion complexation, this method bypasses the inherent risks of chiral derivatizing agents and overcomes the sensitivity limitations of HPLC/UV. When executed alongside rigorous System Suitability Testing, it forms a self-validating system that guarantees the highest level of scientific trustworthiness.

References

  • Assessing Chiral Purity | OpenOChem.
  • Chiral High Performance Liquid Chromatography: Review | IJPPR.
  • Astec CHIRALDEX and Supelco DEX Chiral GC Columns | Sigma-Aldrich.
  • Chiral Cyclodextrin Capillary GC Columns | GCMS.cz.
  • A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of 1,2-Diaminopropane | Benchchem.
  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 | PMC - NIH.
  • A Comparative Guide to the Determination of Enantiomeric Excess of Pinocampheol | Benchchem.
  • Contemporary Analysis of Chiral Molecules | LCGC International.
  • Enantiomeric purity of chiral derivatizing reagents for enantioresolution | Ovid.
  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants | ScienceDirect.

Sources

Comparative

(2S)-2-(morpholin-4-yl)propan-1-ol vs chiral pyrrolidine catalysts in asymmetric synthesis

The Architect's Guide to Asymmetric Synthesis: (2S)-2-(Morpholin-4-yl)propan-1-ol vs. Chiral Pyrrolidine Catalysts Executive Summary In the landscape of modern asymmetric synthesis, the choice of catalytic framework dict...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Architect's Guide to Asymmetric Synthesis: (2S)-2-(Morpholin-4-yl)propan-1-ol vs. Chiral Pyrrolidine Catalysts

Executive Summary

In the landscape of modern asymmetric synthesis, the choice of catalytic framework dictates not only the stereochemical outcome but also the operational scalability of the process. This guide provides an objective, data-driven comparison between two distinct catalytic paradigms: the metal-ligand coordination approach utilizing (2S)-2-(morpholin-4-yl)propan-1-ol and the covalent organocatalytic approach dominated by chiral pyrrolidine catalysts (such as MacMillan imidazolidinones and Jørgensen-Hayashi diarylprolinol silyl ethers). Designed for drug development professionals, this guide dissects the causality behind their stereocontrol and provides self-validating experimental workflows.

Mechanistic Paradigms & Causality

(2S)-2-(Morpholin-4-yl)propan-1-ol: Bidentate Metal Coordination

Chiral β -amino alcohols like (2S)-2-(morpholin-4-yl)propan-1-ol function primarily as chiral auxiliaries or bidentate ligands in transition metal catalysis[1]. The causality of their stereocontrol lies in the formation of a rigid, five-membered metallacycle. When reacted with a metal precursor (e.g., dialkylzinc or ruthenium), the morpholine nitrogen and the hydroxyl oxygen coordinate to the metal center. The steric bulk of the morpholine ring, combined with the stereocenter at the C2 position of the propanol chain, creates a highly asymmetric pocket. This pocket restricts the trajectory of incoming prochiral substrates, enforcing face-selective delivery of nucleophiles (e.g., alkyl groups or hydrides)[2].

MorpholineCatalysis Ligand (2S)-2-(Morpholin-4-yl)propan-1-ol (Chiral Bidentate Ligand) Complex Chiral Metal Chelate (N,O-Coordination) Ligand->Complex Metal Binding Metal Metal Precursor (e.g., ZnR2 or Ru) Metal->Complex Activation TS Rigid Transition State (Face-Selective Delivery) Complex->TS Substrate Coordination Substrate Prochiral Electrophile (e.g., Aldehyde) Substrate->TS TS->Complex Catalyst Turnover Product Enantioenriched Product (e.g., Chiral Alcohol) TS->Product Alkyl/Hydride Transfer

Mechanistic pathway of (2S)-2-(morpholin-4-yl)propan-1-ol in metal-catalyzed asymmetric synthesis.

Chiral Pyrrolidines: Covalent Organocatalysis

Conversely, chiral pyrrolidines operate via metal-free, covalent organocatalysis. Catalysts such as the MacMillan imidazolidinone[3] or the Jørgensen-Hayashi catalyst[4] leverage the unique nucleophilicity of the secondary pyrrolidine amine. The causality here is driven by reversible condensation with carbonyl substrates to form either an enamine (raising the HOMO to enhance nucleophilicity) or an iminium ion (lowering the LUMO to enhance electrophilicity)[5]. The stereocontrol is dictated by bulky substituents (e.g., the diarylmethyl silyl ether group) that sterically shield one face of the reactive intermediate, forcing the reaction partner to approach from the opposite, unhindered face.

PyrrolidineCatalysis Catalyst Chiral Pyrrolidine Catalyst (e.g., Jørgensen-Hayashi) Intermediate Covalent Intermediate (Enamine or Iminium) Catalyst->Intermediate Condensation (-H2O) Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Intermediate TS Steric Shielding (Facial Discrimination) Intermediate->TS HOMO/LUMO Activation Electrophile Reaction Partner (Electrophile/Diene) Electrophile->TS Approach TS->Catalyst Catalyst Turnover Product Enantioenriched Product (alpha/beta Functionalized) TS->Product Hydrolysis (+H2O)

Enamine/Iminium covalent activation cycle characteristic of chiral pyrrolidine organocatalysts.

Quantitative Performance Comparison

To objectively evaluate these two systems, we must look at their operational parameters. Metal-ligand systems often achieve higher turnover numbers but require rigorous anhydrous/anaerobic conditions. Pyrrolidine organocatalysts are highly robust to moisture and air but typically require higher catalyst loadings.

Parameter(2S)-2-(Morpholin-4-yl)propan-1-ol (Metal-Ligand)Chiral Pyrrolidines (Organocatalysis)
Primary Activation Mode Non-covalent Metal Coordination (Lewis Acidic)Covalent Enamine/Iminium Formation
Typical Reactions Dialkylzinc additions, Asymmetric Transfer HydrogenationAldol, Michael, Diels-Alder, α -functionalization
Standard Catalyst Loading 1 - 5 mol% (Ligand)10 - 20 mol%
Enantiomeric Excess (ee) Typically >95%Typically 90 - 99%
Moisture/Air Sensitivity High (requires inert atmosphere)Low (often performed in open air/wet solvents)
Environmental Profile Dependent on metal toxicity (e.g., Zn, Ru)Metal-free, highly sustainable
Toxicity / Safety Requires heavy metal remediation post-reactionGenerally low toxicity, easier purification

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind specific solvent and additive choices is explicitly detailed to guarantee reproducibility.

Protocol A: Enantioselective Alkylation using (2S)-2-(Morpholin-4-yl)propan-1-ol

Objective: Asymmetric addition of diethylzinc to benzaldehyde to yield (1R)-1-phenylpropan-1-ol.

  • Preparation of the Catalytic Complex: In a flame-dried Schlenk flask under argon, dissolve 5 mol% of (2S)-2-(morpholin-4-yl)propan-1-ol in anhydrous toluene (0.2 M). Causality: Toluene is a non-coordinating solvent; using a coordinating solvent like THF would competitively bind the zinc, disrupting the chiral metallacycle.

  • Metal Activation: Add 1.2 equivalents of diethylzinc (1.0 M in hexanes) dropwise at 0 °C. Stir for 30 minutes to ensure complete formation of the zinc-alkoxide chelate.

  • Substrate Addition: Add 1.0 equivalent of benzaldehyde dropwise. Maintain the reaction at 0 °C for 12 hours. The rigid transition state ensures the ethyl group is delivered selectively to the Re-face of the aldehyde.

  • Quenching and Validation: Quench carefully with saturated aqueous NH4​Cl . Extract with diethyl ether, dry over MgSO4​ , and concentrate. Validate enantiomeric excess (>95% ee) via chiral stationary phase HPLC (e.g., Chiralcel OD-H).

Protocol B: Asymmetric Michael Addition using Jørgensen-Hayashi Catalyst

Objective: Enantioselective addition of propanal to trans- β -nitrostyrene.

  • Catalyst and Additive Mixing: In an ordinary vial (no inert atmosphere required), combine 10 mol% of (S)- α,α -diphenylprolinol trimethylsilyl ether (Jørgensen-Hayashi catalyst) and 10 mol% of benzoic acid in dichloromethane (0.5 M). Causality: Benzoic acid acts as a Brønsted acid co-catalyst. It accelerates the rate-determining hydrolysis of the product-enamine intermediate without fully protonating the bulky pyrrolidine nitrogen, which would otherwise kill catalytic activity.

  • Enamine Formation: Add 2.0 equivalents of propanal. Stir for 10 minutes at room temperature to allow the enamine intermediate to form.

  • Electrophile Addition: Add 1.0 equivalent of trans- β -nitrostyrene. Stir at room temperature for 14 hours. The bulky silyl ether group blocks the top face of the enamine, forcing the nitrostyrene to attack from the bottom face.

  • Isolation and Validation: Directly load the crude reaction mixture onto a silica gel column (Hexanes/EtOAc). The metal-free nature of the reaction eliminates the need for aqueous workup or metal scavenging. Validate the diastereomeric ratio (dr > 95:5) via 1H NMR and enantiomeric excess (>98% ee) via chiral HPLC.

Strategic Recommendations

For drug development professionals scaling up active pharmaceutical ingredients (APIs), the choice between these systems depends heavily on the synthetic step. If the target requires the creation of a chiral secondary alcohol via C-C bond formation, the morpholine-based metal-ligand system offers superior atom economy and lower catalyst loadings, provided the facility can handle air-sensitive organometallics. Conversely, for complex α -functionalizations of aldehydes or cascade cycloadditions, chiral pyrrolidine organocatalysts provide unmatched operational simplicity, metal-free product profiles (crucial for FDA heavy-metal limits), and robust performance under ambient conditions.

References

  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis | Benchchem | 1[1]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar | 2[2]

  • Chapter 18: Imidazolidinones as Asymmetric Organocatalysts | RSC Books |3[3]

  • Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts | PMC / NIH | 5[5]

  • Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst | Thieme Connect | 4[4]

Sources

Validation

Validating the Stereocenter of (2S)-2-(morpholin-4-yl)propan-1-ol: A Comparative Guide to X-Ray Crystallography and Chiroptical Methods

Determining the absolute configuration (AC) of chiral intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development. For chiral amino alcohols like (2S)-2-(morpholin-4-yl)propan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration (AC) of chiral intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development. For chiral amino alcohols like (2S)-2-(morpholin-4-yl)propan-1-ol , assigning the correct 3D spatial arrangement at the C2 stereocenter dictates its pharmacological efficacy and safety profile.

This guide objectively compares the gold-standard approach—Single-Crystal X-ray Diffraction (SCXRD)—with modern solution-state alternatives like Vibrational Circular Dichroism (VCD) and Mosher's NMR method. By detailing the causality behind experimental choices, this guide provides a self-validating framework for stereochemical analysis.

The Methodological Challenge: The "Light Atom" Problem

(2S)-2-(morpholin-4-yl)propan-1-ol consists entirely of light atoms (Carbon, Hydrogen, Nitrogen, and Oxygen). This presents a fundamental physics challenge for SCXRD.

The Causality: To distinguish between enantiomers using X-ray crystallography, the technique relies on the anomalous dispersion of X-rays (a breakdown of Friedel's Law). Light atoms (Z < 10) do not scatter standard Mo Kα X-rays anomalously enough to yield a reliable absolute structure . Consequently, researchers must either switch to a longer-wavelength X-ray source (Cu Kα) or chemically derivatize the molecule to introduce a "heavy atom" (e.g., Chlorine or Bromine) that acts as an anomalous scattering center.

If the sample resists crystallization entirely (often the case for low-molecular-weight amino alcohols, which frequently manifest as viscous oils), solution-state chiroptical methods like VCD become the mandatory alternative .

Table 1: Comparative Analysis of Absolute Configuration Methods
MethodSample StateDerivatization Needed?Key Validation MetricPrimary StrengthPrimary Limitation
SCXRD (Mo Kα) Single CrystalYes (Heavy atom required)Flack Parameter ( x )Unambiguous 3D atomic mapping.Requires high-quality crystals and derivatization.
SCXRD (Cu Kα) Single CrystalOften (e.g., HCl salt)Flack Parameter ( x )Can sometimes solve light-atom structures directly.High crystal quality still mandatory.
VCD Spectroscopy Solution (e.g., CDCl 3​ )NoCai-factor / SimilarityNo crystallization needed; tests actual bulk sample.Requires computationally intensive DFT modeling.
Mosher's NMR SolutionYes (Chiral reagents) Δδ ( S−R )Accessible with standard NMR equipment.Prone to conformational artifacts; requires pure reagents.

Decision Matrix for Stereocenter Validation

The following workflow illustrates the logical progression for selecting the appropriate validation method based on the physical properties of synthesized (2S)-2-(morpholin-4-yl)propan-1-ol.

AC_Workflow Start Synthesized (2S)-2-(morpholin-4-yl)propan-1-ol CheckCrystal Is the sample highly crystalline? Start->CheckCrystal Derivatize Derivatization Required (e.g., HCl salt, p-Br-benzoate) CheckCrystal->Derivatize Yes, but lacks heavy atoms VCD Vibrational Circular Dichroism (VCD) + DFT Calculations CheckCrystal->VCD No (Oil/Amorphous) NMR Mosher's Method (1H NMR) Chiral Derivatization CheckCrystal->NMR No (Alternative) SCXRD Single-Crystal X-ray Diffraction (Cu Kα radiation) Derivatize->SCXRD Flack Flack Parameter ≈ 0 SCXRD->Flack Cai High VCD Confidence Score VCD->Cai Delta Consistent Δδ Signs NMR->Delta

Caption: Decision matrix for absolute configuration determination of chiral amino alcohols.

Deep Dive: X-Ray Crystallography (SCXRD) Protocol

To validate the (2S) stereocenter via SCXRD, we must engineer a self-validating crystal system. By converting the amino alcohol into a hydrochloride salt, we introduce a Chloride ion (Z=17). This provides sufficient anomalous scattering when paired with a Cu Kα X-ray source.

Step-by-Step Methodology
  • Derivatization: Dissolve (2S)-2-(morpholin-4-yl)propan-1-ol in dry diethyl ether. Dropwise add 1.0 M HCl in ether at 0°C until precipitation ceases. Filter and dry the resulting hydrochloride salt.

  • Crystallization: Dissolve the salt in a minimum amount of hot methanol. Place the vial inside a larger sealed chamber containing diethyl ether (vapor diffusion method). Allow to sit undisturbed for 48–72 hours until diffraction-quality single crystals form.

  • Data Collection: Mount a selected crystal on a diffractometer equipped with a Cu Kα microfocus source ( λ=1.5418 Å) at 100 K to minimize thermal motion.

  • Refinement & Validation: Solve the structure using direct methods and refine using full-matrix least-squares on F2 . Calculate the Flack parameter ( x ).

    • Causality of Validation: The Flack parameter estimates the absolute configuration by comparing Friedel pairs. A value of x≈0 (with a standard uncertainty <0.1 ) mathematically proves the (2S) configuration, while x≈1 indicates the inverted (2R) enantiomer .

Deep Dive: Vibrational Circular Dichroism (VCD) Protocol

If the amino alcohol remains an oil, VCD is the premier non-destructive alternative. VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions .

Step-by-Step Methodology
  • Conformational Search (In Silico): Because VCD is highly sensitive to molecular geometry, perform a conformational search of the (2S) enantiomer using Molecular Mechanics (e.g., MMFF94).

  • DFT Optimization: Optimize the geometry of all low-energy conformers within a 5 kcal/mol window using Density Functional Theory (e.g., B3LYP/6-311+G(d,p)) with a polarizable continuum model (PCM) for the chosen solvent .

  • Spectral Simulation: Calculate the theoretical IR and VCD spectra for the (2S) enantiomer. Apply Boltzmann weighting to generate a population-averaged theoretical spectrum.

  • Experimental Acquisition: Dissolve the synthesized sample in an IR-transparent solvent (e.g., CDCl 3​ at 0.1 M). Record the experimental IR and VCD spectra using a VCD spectrometer (e.g., JASCO FVS-6000) over 1600 to 850 cm −1 .

Quantitative Data Interpretation

To ensure scientific integrity, the experimental data must be evaluated against rigid quantitative thresholds. Table 2 outlines the self-validating metrics required to confirm the (2S) configuration of 2-(morpholin-4-yl)propan-1-ol.

Table 2: Quantitative Validation Metrics
Validation MetricTarget Value for Correct (2S) ACTarget Value for Inverted (2R) ACAmbiguous / Inconclusive Range
Flack Parameter ( x ) 0.00±0.05 1.00±0.05 0.30 to 0.70 (Suggests twinning or racemate)
VCD Cai-factor >+0.70 (High Confidence) <−0.70 (High Confidence Inverted) −0.30 to +0.30 (Poor spectral fit)
Mosher's Δδ Consistent (+/-) spatial mappingReversed (-/+) spatial mappingMixed signs on the same hemisphere

Note: If a Flack parameter yields a high standard uncertainty (e.g., 0.05±0.40 ), the anomalous signal is too weak, and the result must be discarded in favor of VCD or heavier derivatization.

Conclusion

Validating the stereocenter of light-atom molecules like (2S)-2-(morpholin-4-yl)propan-1-ol requires strategic foresight. While X-ray crystallography provides the most definitive 3D map, it is entirely dependent on successful heavy-atom derivatization and crystallization. Conversely, VCD spectroscopy bypasses the crystallization bottleneck entirely, offering a robust, computationally backed validation of the bulk material in its native solution state. Drug development professionals should default to VCD for oily intermediates, reserving SCXRD for highly crystalline final API salts.

References

  • Flack, H. D. (2014). "Absolute-Structure Determination: Past, Present and Future." Chimia, 68(1-2), 26. URL:[Link]

  • Nafie, L. A. (2008). "Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules." Natural Product Communications, 3(3). URL:[Link]

  • Shen, Y., et al. (2023). "Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence." Journal of Cheminformatics, 15(1). URL:[Link]

  • Górecki, M., & Frelek, J. (2022). "A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases." International Journal of Molecular Sciences, 23(1), 273. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S)-2-(morpholin-4-yl)propan-1-ol

This guide provides essential safety protocols and logistical information for the handling and disposal of (2S)-2-(morpholin-4-yl)propan-1-ol. As a Senior Application Scientist, my objective is to move beyond a simple ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (2S)-2-(morpholin-4-yl)propan-1-ol. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a framework grounded in scientific causality and field-proven best practices. This document is designed for the discerning researcher, scientist, and drug development professional who understands that robust safety is the bedrock of innovative science.

Hazard Assessment: A Foundation of Prudent Handling

A thorough understanding of a chemical's hazard profile is non-negotiable. It dictates every subsequent decision regarding handling, storage, and disposal. For (2S)-2-(morpholin-4-yl)propan-1-ol, direct toxicological data is limited. The Globally Harmonized System (GHS) classifications available provide a primary layer of guidance.

However, best practices in chemical safety demand a conservative approach. Therefore, we will also evaluate the hazards associated with its parent compound, Morpholine , for which extensive data exists. This compound is structurally similar and presents a more comprehensive—and likely more severe—hazard profile. Assuming the derivative may share these characteristics ensures the highest level of protection.

Hazard Classification(2S)-2-(morpholin-4-yl)propan-1-olMorpholine (Conservative Proxy)Rationale for Precaution
Flammability No data availableFlammable Liquid and Vapour (Category 3)All handling must occur away from ignition sources. Use grounded equipment to prevent static discharge.
Acute Oral Toxicity Harmful if swallowed (Category 4)Harmful if swallowed (Category 4)Ingestion can lead to significant health issues. Do not eat, drink, or smoke in work areas.
Acute Dermal Toxicity No data availableToxic in contact with skin (Category 3)The substance can be absorbed through the skin, leading to systemic toxicity. Skin protection is critical.
Acute Inhalation Toxicity No data availableToxic if inhaled (Category 3)Vapors can cause severe respiratory irritation and toxicity. All work must be done in a ventilated enclosure.
Skin Corrosion/Irritation Causes skin irritation (Category 2)Causes severe skin burns (Category 1B)Direct contact can cause severe chemical burns. Immediate and thorough washing is required upon contact.
Eye Damage/Irritation Causes serious eye damage (Category 1)Causes serious eye damage (Category 1)The highest level of eye protection is mandatory due to the risk of irreversible damage.
Respiratory Irritation May cause respiratory irritation Causes damage to organs (respiratory apparatus)Inhalation of vapors can irritate the respiratory tract. Engineering controls are the primary line of defense.

The "skin" notation in the occupational exposure limits for Morpholine (8-hour TWA of 20 ppm) underscores the significant risk of dermal absorption, making glove selection and skin protection paramount.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following protocol is a self-validating system; if any component is missing or compromised, work must not proceed.

Engineering Controls: The First Line of Defense

Before any PPE is donned, ensure primary engineering controls are functional. All handling of (2S)-2-(morpholin-4-yl)propan-1-ol must be performed inside a certified chemical fume hood. Verify the hood's certification date and ensure the airflow monitor indicates normal operation. This primary containment minimizes vapor inhalation, which is a critical exposure route.

Barrier Protection: A Multi-Layered Approach
Protection TypeMinimum RequirementRationale & Expert Insight
Eye & Face Protection Safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield must be worn over goggles when handling >50 mL or during any splash-risk procedure (e.g., transfers, heating).The "Causes serious eye damage" classification indicates a risk of permanent injury. Goggles provide a seal against splashes and vapors. The face shield offers a secondary barrier, protecting the entire face from direct contact.
Hand Protection Nitrile or butyl rubber gloves. Check the manufacturer's compatibility chart for breakthrough time. A double-gloving technique is strongly recommended.Morpholine is toxic upon skin contact and can cause severe burns. Gloves must be selected based on chemical resistance, not just for cleanliness. Change gloves immediately if contamination is suspected, and always before leaving the laboratory.
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. For larger-scale operations (>1 L), a chemical-resistant apron or suit should be worn over the lab coat.This protects against incidental splashes and skin contact. Flame-resistant material is necessary due to the flammability hazard of the parent compound, Morpholine.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills. Porous materials like mesh can absorb and hold chemicals against the skin.
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a full-face respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) is mandatory.The compound and its parent are toxic if inhaled and can cause respiratory irritation. The fume hood is the primary respiratory protection; personal respirators are for non-routine and emergency situations.

Operational Workflow: A Step-by-Step Guide to Safe Handling

This procedural guide ensures safety is integrated into every step of the workflow, from initial preparation to final disposal.

Step 1: Pre-Operational Safety Check
  • Area Inspection : Confirm the work area is clean and uncluttered.

  • Fume Hood Verification : Check the fume hood's certification sticker and ensure the airflow monitor is in the green.

  • Emergency Equipment : Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit : Ensure a spill kit rated for flammable and corrosive liquids is readily accessible.

Step 2: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination. The following workflow should be committed to memory.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat & Footwear don2 2. Safety Goggles/ Face Shield don1->don2 don3 3. Gloves (Inner) don2->don3 don4 4. Gloves (Outer) don3->don4 doff1 1. Gloves (Outer) don4->doff1 Begin Work ... End Work doff2 2. Lab Coat doff1->doff2 doff3 3. Gloves (Inner) doff2->doff3 doff4 4. Goggles/Face Shield doff3->doff4

PPE Donning and Doffing Workflow.
Step 3: Chemical Handling
  • Grounding : When transferring from a large container, ensure both the source and receiving vessels are grounded to prevent static electricity buildup.

  • Tools : Use non-sparking tools for all transfers and manipulations.

  • Containment : Perform all work in the chemical fume hood, at least 6 inches from the sash. Use secondary containment (e.g., a tray) to contain potential spills.

  • Heating : If heating is required, use a heating mantle or water bath. Never use an open flame.

Step 4: Disposal Plan
  • Waste Segregation : All materials that come into contact with (2S)-2-(morpholin-4-yl)propan-1-ol, including gloves, pipette tips, and contaminated labware, are considered hazardous waste.

  • Containerization : Collect all waste in a dedicated, properly labeled, and chemically compatible hazardous waste container. Keep the container closed when not in use.

  • Storage : Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not pour this chemical down the drain.

Emergency Response

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if easy to do so. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill : For small spills inside a fume hood, absorb with an inert material (e.g., sand or vermiculite), collect using non-sparking tools, and place in the hazardous waste container. For large spills, evacuate the area, restrict access, and contact your institution's emergency response team.

References

  • BenchChem. Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. Benchchem.
  • INCHEM. Morpholine (HSG 92, 1995). inchem.org.
  • Nippon Nyukazai Co., Ltd.
  • Carl ROTH.
  • PubChem. 2-(Morpholin-4-yl)propan-1-ol.
  • Chemos GmbH&Co.KG.
  • Morpholine Safety D
  • Loba Chemie.
  • ジャパンモレキュラーサービス. 製品安全データシート(SDS).
  • 1-Propanol - SAFETY D
  • Tokyo Chemical Industry Co., Ltd. Morpholine.
  • Centers for Disease Control and Prevention. Morpholine - IDLH. NIOSH.
  • Safety Data Sheet: 4-(1-oxo-2-propenyl)-morpholine.
  • Ing. Petr Švec - PENTA s.r.o.
  • Sigma-Aldrich.
  • 2-Amino-2-hydroxymethyl-1,3-propanediol,8104E-2,2024/06/07 - Safety D
  • Fisher Scientific.
  • The Committee for Recommendation of Occupational Exposure Limits, Japan Society for Occupational Health. (2021).

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(morpholin-4-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
(2S)-2-(morpholin-4-yl)propan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.